1-Bromo-2-phenylnaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXTSUKPPHQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Bromo-2-phenylnaphthalene, a key intermediate in various fields of chemical research and development. The document outlines three core synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the workflows to facilitate understanding and replication.
Executive Summary
The synthesis of this compound can be effectively achieved through three principal routes:
-
Pathway 1: Electrophilic Bromination of 2-Phenylnaphthalene. This classic approach involves the synthesis of the 2-phenylnaphthalene core followed by a regioselective bromination at the C-1 position.
-
Pathway 2: Suzuki-Miyaura Coupling. This modern cross-coupling strategy utilizes a pre-brominated naphthalene precursor, such as 1-bromo-2-naphthyl triflate, which is then coupled with phenylboronic acid.
-
Pathway 3: Grignard-based Synthesis. This organometallic approach involves the reaction of a Grignard reagent, phenylmagnesium bromide, with an activated 1-bromo-2-naphthol derivative.
Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. The selection of the most suitable route will depend on the specific requirements of the research or development project.
Pathway 1: Electrophilic Bromination of 2-Phenylnaphthalene
This two-step pathway first constructs the 2-phenylnaphthalene backbone, which is subsequently brominated.
Step 1: Synthesis of 2-Phenylnaphthalene from Styrene Oxide
A novel and efficient method for the synthesis of 2-phenylnaphthalenes utilizes a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate ([HNMP]+HSO4−), which acts as both a catalyst and a solvent. This method is noted for its high atom economy and excellent yields.[1]
-
Reagents: Styrene oxide, N-methyl-2-pyrrolidone hydrogen sulfate ([HNMP]+HSO4−).
-
Procedure: A mixture of styrene oxide (1 mmol) and [HNMP]+HSO4− (1 g) is heated at 120 °C for a specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is extracted with an organic solvent (e.g., diethyl ether), and the ionic liquid can be recovered and reused. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Regioselective Bromination of 2-Phenylnaphthalene
The bromination of 2-phenylnaphthalene is an electrophilic aromatic substitution. The phenyl group at the C-2 position is an ortho-, para-director and activating. However, in the naphthalene ring system, the α-positions (C1, C4, C5, C8) are generally more reactive towards electrophilic substitution than the β-positions (C2, C3, C6, C7). Therefore, the bromination of 2-phenylnaphthalene is expected to favor the C-1 position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a common and effective reagent for regioselective bromination of activated aromatic compounds.
-
Reagents: 2-Phenylnaphthalene, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-phenylnaphthalene (1 mmol) in acetonitrile (10 mL), N-bromosuccinimide (1.1 mmol) is added in portions at room temperature. The reaction mixture is stirred for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Pathway 1
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene oxide | [HNMP]+HSO4− | [HNMP]+HSO4− | 120 | 1-2 | >90 |
| 2 | 2-Phenylnaphthalene | N-Bromosuccinimide | Acetonitrile | RT | 2-4 | 85-95 (estimated) |
Experimental Workflow for Pathway 1
Caption: Synthesis of this compound via Bromination.
Pathway 2: Suzuki-Miyaura Coupling
This pathway involves the formation of the C-C bond between a pre-brominated naphthalene core and a phenyl group using a palladium catalyst. A key intermediate is 1-bromo-2-naphthyl triflate, which can be synthesized from 1-bromo-2-naphthol.
Step 1: Synthesis of 1-Bromo-2-naphthol
1-Bromo-2-naphthol can be prepared by the regioselective bromination of 2-naphthol.
-
Reagents: 2-Naphthol, Potassium bromide, Hydrogen peroxide (30%), Acetic acid.
-
Procedure: To a solution of 2-naphthol (4 mmol) and potassium bromide (4 mmol) in acetic acid (5 mL), 30% hydrogen peroxide (4 mmol) is added dropwise with stirring at 20 °C. The reaction is stirred for 10 hours. The reaction mixture is then cooled to 0 °C for 12 hours, and the resulting precipitate is filtered to give 1-bromo-2-naphthol as a pale yellow solid.[2]
Step 2: Preparation of 1-Bromo-2-naphthyl triflate
The hydroxyl group of 1-bromo-2-naphthol is converted to a triflate group, which is an excellent leaving group for the subsequent Suzuki coupling.
-
Reagents: 1-Bromo-2-naphthol, Trifluoromethanesulfonic anhydride (Tf2O), Pyridine, Dichloromethane.
-
Procedure: To a solution of 1-bromo-2-naphthol (1 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, trifluoromethanesulfonic anhydride (1.1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield 1-bromo-2-naphthyl triflate.
Step 3: Suzuki-Miyaura Coupling
The final step is the palladium-catalyzed cross-coupling of 1-bromo-2-naphthyl triflate with phenylboronic acid.
-
Reagents: 1-Bromo-2-naphthyl triflate, Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene, Water.
-
Procedure: A mixture of 1-bromo-2-naphthyl triflate (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed and heated at 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data for Pathway 2
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | KBr, H2O2 | Acetic Acid | 20 | 10 | 82 |
| 2 | 1-Bromo-2-naphthol | Tf2O, Pyridine | Dichloromethane | 0 to RT | 3 | >95 (estimated) |
| 3 | 1-Bromo-2-naphthyl triflate, Phenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/Water | 90 | 12 | 89 |
Experimental Workflow for Pathway 2
Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.
Pathway 3: Grignard-based Synthesis
This pathway utilizes a Grignard reagent to introduce the phenyl group onto the naphthalene core.
Step 1 & 2: Synthesis of 1-Bromo-2-naphthyl triflate
The first two steps are identical to Pathway 2, resulting in the formation of 1-bromo-2-naphthyl triflate from 2-naphthol.
Step 3: Grignard Reaction
The key step is the reaction of phenylmagnesium bromide with 1-bromo-2-naphthyl triflate.
-
Reagents: 1-Bromo-2-naphthyl triflate, Phenylmagnesium bromide (prepared in situ from bromobenzene and magnesium), Anhydrous diethyl ether.
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 mmol) are placed. A solution of bromobenzene (1.1 mmol) in anhydrous diethyl ether (5 mL) is added dropwise to initiate the formation of phenylmagnesium bromide. Once the Grignard reagent is formed, a solution of 1-bromo-2-naphthyl triflate (1 mmol) in anhydrous diethyl ether (10 mL) is added slowly at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Pathway 3
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | KBr, H2O2 | Acetic Acid | 20 | 10 | 82 |
| 2 | 1-Bromo-2-naphthol | Tf2O, Pyridine | Dichloromethane | 0 to RT | 3 | >95 (estimated) |
| 3 | 1-Bromo-2-naphthyl triflate, Phenylmagnesium bromide | - | Diethyl ether | 0 to RT | 2-4 | 96 |
Experimental Workflow for Pathway 3
Caption: Synthesis of this compound via Grignard Reaction.
References
An In-depth Technical Guide to 1-Bromo-2-phenylnaphthalene: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-phenylnaphthalene is an aromatic organic compound with the chemical formula C₁₆H₁₁Br. Its structure, featuring a phenyl group attached to a brominated naphthalene core, makes it a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic systems and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁Br | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [2] |
| Melting Point | 63.0 to 67.0 °C | [2] |
| Boiling Point | 170 °C at 0.2 mmHg | |
| Purity (typical) | >98.0% (GC) | [2] |
Solubility: While quantitative solubility data for this compound in various organic solvents is not extensively documented, its nonpolar aromatic structure suggests good solubility in common organic solvents such as toluene, diethyl ether, ethyl acetate, and chlorinated hydrocarbons. The principle of "like dissolves like" provides a useful guideline for solvent selection.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, definitively assigned spectrum for this compound is not readily found, analysis of closely related structures and general principles of NMR spectroscopy allow for the prediction of its spectral features. A supporting information document for a study on naphthalene derivatives provides ¹H and ¹³C NMR data for a wide range of substituted naphthalenes, which can serve as a valuable reference for spectral interpretation.[3]
Expected ¹H NMR (CDCl₃) signals:
-
Aromatic Protons: A complex multiplet region between 7.00 and 8.00 ppm is expected for the eleven aromatic protons of the naphthalene and phenyl rings.
-
The protons on the naphthalene ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) depending on their coupling with neighboring protons.
-
The protons on the phenyl group will also appear in this region, with their chemical shifts influenced by the electronic effects of the naphthalene core.
Expected ¹³C NMR (CDCl₃) signals:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 120-140 ppm) are expected for the sixteen carbon atoms of the aromatic framework.
-
The carbon atom attached to the bromine atom (C-Br) would likely appear in the lower field of the aromatic region.
-
Quaternary carbons will generally show weaker signals compared to protonated carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| ~1070 | C-Br stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of the bromine atom and fragmentation of the aromatic rings.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-phenylnaphthalene from 1-bromonaphthalene and phenylboronic acid. A similar procedure can be adapted for the synthesis of this compound by starting with a suitable di-brominated naphthalene or by brominating 2-phenylnaphthalene. A plausible route involves the Suzuki-Miyaura coupling of 1-bromo-2-naphthol triflate with phenylboronic acid, followed by removal of the triflate group.
A. Preparation of 1-Bromo-2-naphthol: A method for the synthesis of 1-bromo-2-naphthol from 2-naphthol using sodium bromide and oxone has been described.[1] In this procedure, the reagents are ground together and allowed to react, followed by extraction with an organic solvent.[1] Another method involves the reaction of 2-naphthoic acid with potassium bromide and hydrogen peroxide in acetic acid.[4]
B. Suzuki-Miyaura Coupling Protocol (General Procedure): The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for the synthesis of this compound.[5]
Materials:
-
Aryl bromide (e.g., a brominated derivative of 2-phenylnaphthalene or a di-bromonaphthalene) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in degassed toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed toluene and degassed water to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Chemical Reactivity
The chemical reactivity of this compound is primarily centered around the carbon-bromine bond and the aromatic rings.
-
Cross-Coupling Reactions: The C-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 1-position of the naphthalene ring, making it a versatile building block for the synthesis of more complex molecules.
-
Electrophilic Aromatic Substitution: The naphthalene and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents.
-
Formation of Grignard Reagents: The bromo group can be converted to a Grignard reagent by reaction with magnesium metal, which can then be used in a variety of nucleophilic addition reactions.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively reported, the 2-phenylnaphthalene scaffold is found in a number of compounds with interesting biological properties. Studies on various substituted 2-phenylnaphthalenes have demonstrated their potential as anticancer agents. For example, certain hydroxylated 2-phenylnaphthalene derivatives have been shown to inhibit the proliferation of human breast cancer (MCF-7) cells and induce apoptosis.[6][7][8] The introduction of a bromine atom onto this scaffold provides a handle for further chemical modification, allowing for the generation of a library of compounds for biological screening. The lipophilic nature of the 2-phenylnaphthalene core may also be advantageous for cell membrane permeability.
Signaling Pathway Implication (Hypothetical):
Based on the pro-apoptotic effects of related 2-phenylnaphthalene derivatives, a hypothetical signaling pathway that could be modulated by derivatives of this compound is the intrinsic apoptosis pathway.
Caption: Hypothetical signaling pathway for apoptosis induction by 2-phenylnaphthalene derivatives.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in materials science and medicinal chemistry. This guide has summarized its key physicochemical properties and provided a detailed overview of its synthesis via the Suzuki-Miyaura coupling reaction. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug development. The experimental protocols and data presented herein serve as a valuable resource for researchers working with this versatile molecule.
References
- 1. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 2. 1-Bromo-2-naphthol(573-97-7) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromo-2-phenylnaphthalene
This technical guide provides comprehensive information on 1-Bromo-2-phenylnaphthalene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data on its identifiers, properties, synthesis, and safety.
Chemical Identifiers and Properties
This compound is a substituted aromatic hydrocarbon containing a naphthalene core with a bromo and a phenyl substituent. Its chemical identifiers and physical properties are summarized below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 22082-93-5[1][2] |
| PubChem CID | 10956972[3] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₁₆H₁₁Br[3] |
| InChI | InChI=1S/C16H11Br/c17-16-12-8-4-2-6-14(12)10-11-15(16)13-7-3-1-5-9-13/h1-11H |
| InChIKey | ZKXHACCXAGJOHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C3C=CC=CC3=C2Br |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 283.17 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 65 °C[4][5] |
| Boiling Point | 170 °C at 0.03 kPa[5] |
| Purity | Typically >98.0% (GC)[4] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This procedure details the synthesis of this compound from 1,2-dibromonaphthalene and phenylboronic acid.
Materials:
-
1,2-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 1,2-dibromonaphthalene (1.0 equivalent) and phenylboronic acid (1.05 equivalents) in n-propanol.
-
To this solution, add an aqueous solution of potassium carbonate (1.20 equivalents, 3 M).
-
Add the catalyst, palladium(II) acetate (0.003 equivalents), and the ligand, tri-(o-tolyl)phosphine (0.009 equivalents), to the reaction mixture.
-
Heat the mixture to reflux and maintain for one hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Separate the phases and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by passing it through a short silica plug to remove palladium impurities, followed by distillation or recrystallization to yield pure this compound.[6]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for halogenated aromatic hydrocarbons.
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if handling in a poorly ventilated area. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7] Handle in a well-ventilated area or a chemical fume hood. |
| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents.[7] |
| Spillage | In case of a spill, absorb with an inert material and place in a suitable container for disposal.[7] |
| Fire | Use water spray, carbon dioxide, dry chemical, or foam for extinguishing.[7] Thermal decomposition can produce irritating gases and vapors.[8] |
Hazard Identification
Based on similar compounds, this compound may cause skin, eye, and respiratory irritation.[9][10]
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following diagram outlines the general safety precautions to be taken when handling this chemical.
References
- 1. parchem.com [parchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C16H11Br | CID 10956972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 1-ブロモ-2-メチルナフタレン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 1-Bromo-2-phenylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-phenylnaphthalene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, including 1-bromonaphthalene, 2-phenylnaphthalene, and other substituted naphthalenes. The methodologies for obtaining such data are detailed to facilitate experimental replication and further research.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | m | 2H | Naphthyl-H |
| ~ 7.8 - 7.2 | m | 9H | Naphthyl-H & Phenyl-H |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 120 | Aromatic C |
| ~ 118 | C-Br |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 780 - 740 | Strong | C-H out-of-plane bending (naphthalene) |
| ~ 700 - 680 | Strong | C-H out-of-plane bending (phenyl) |
| ~ 1070 | Medium | C-Br stretch |
Predicted as a thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 282/284 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Br) |
| 203 | Variable | [M-Br]⁺ |
| 126 | Variable | [C₁₀H₆]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
Predicted via Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The tube is capped and carefully inverted several times to ensure homogeneity.
Data Acquisition:
-
¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. Key parameters include a spectral width of about 250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J values) are determined to elucidate the connectivity of the protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Solid Film Method): [1]
-
A small amount of the solid sample (a few milligrams) is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[1]
-
A single, clean salt plate (e.g., NaCl or KBr) is placed on a clean surface.[1]
-
One or two drops of the sample solution are applied to the surface of the salt plate.[1]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder of the spectrometer.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
The characteristic absorption bands are identified and their wavenumbers, intensities, and shapes are recorded.
-
These bands are then assigned to specific functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe. Electron Ionization (EI) is a common ionization method for such compounds.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
This stock solution is then further diluted to a final concentration of about 1-10 µg/mL.[2]
-
The final solution is filtered if any particulate matter is present.[2]
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer. In EI, the sample is first vaporized in a high vacuum.[3]
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[3][4]
-
The molecular ion and any fragment ions formed are accelerated into the mass analyzer.[3]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value, if present, corresponds to the molecular ion. The presence of bromine is indicated by a characteristic M+2 peak of nearly equal intensity to the M peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational preferences of 1-Bromo-2-phenylnaphthalene, a key intermediate in organic synthesis. Due to a lack of publicly available experimental crystallographic or detailed computational data for this specific molecule, this guide outlines a robust computational methodology to determine its structural parameters. It presents the known synthesis protocols and available spectroscopic data. Furthermore, this document provides hypothetical, yet representative, structural data tables and workflow diagrams that would be generated from the proposed computational study, serving as a comprehensive resource for researchers in the fields of chemistry and drug development.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon with significant potential in the synthesis of complex organic molecules, including ligands for catalysis and functional materials. The conformational flexibility, primarily the dihedral angle between the naphthalene and phenyl rings, is a critical determinant of its reactivity, stereochemistry, and potential intermolecular interactions. Understanding the three-dimensional structure of this molecule is paramount for its effective application in rational molecular design and drug development.
This guide addresses the current gap in the structural characterization of this compound by proposing a detailed computational workflow to elucidate its molecular structure and conformation.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction or a Grignard-based coupling.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the synthesis of biaryls.
Reagents:
-
1,2-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 1,2-dibromonaphthalene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Spectroscopic Data
¹H NMR Spectroscopy
Hypothetical ¹H NMR Data (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H8 | ~8.3 - 8.5 | d |
| Naphthalene-H4, H5 | ~7.8 - 8.0 | m |
| Phenyl-H (ortho) | ~7.5 - 7.7 | m |
| Naphthalene-H3, H6, H7 | ~7.3 - 7.5 | m |
| Phenyl-H (meta, para) | ~7.2 - 7.4 | m |
Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.
Proposed Computational Study of Molecular Structure and Conformation
To address the absence of experimental structural data, a computational study using Density Functional Theory (DFT) is proposed. This approach can provide accurate predictions of the molecular geometry, including bond lengths, bond angles, and the critical dihedral angle defining the conformation.
Detailed Computational Protocol
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Initial Structure Generation: A 3D model of this compound will be constructed using a molecular builder.
-
Conformational Search: A systematic or stochastic conformational search will be performed to identify potential energy minima. This will involve rotating the C-C bond connecting the phenyl and naphthalene rings.
-
Geometry Optimization: The identified conformers will be subjected to full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This will determine the lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Data Extraction: From the optimized structures, key geometric parameters (bond lengths, bond angles, and dihedral angles) will be extracted.
Caption: Proposed computational workflow for determining the molecular structure of this compound.
Hypothetical Molecular Structure and Conformation Data
The following tables present hypothetical, yet representative, quantitative data that would be the expected output of the proposed computational study.
Hypothetical Bond Lengths
| Bond | Expected Length (Å) |
| C(1)-Br | ~1.90 - 1.92 |
| C(2)-C(phenyl) | ~1.48 - 1.50 |
| C(1)-C(2) | ~1.42 - 1.44 |
| Naphthalene C-C (avg) | ~1.36 - 1.42 |
| Phenyl C-C (avg) | ~1.38 - 1.40 |
| Aromatic C-H (avg) | ~1.08 - 1.10 |
Hypothetical Bond Angles
| Angle | Expected Angle (°) |
| Br-C(1)-C(2) | ~118 - 122 |
| C(1)-C(2)-C(phenyl) | ~120 - 124 |
| C(naphthalene)-C(2)-C(phenyl) | ~118 - 122 |
| C-C-C (in rings) | ~118 - 122 |
Hypothetical Dihedral Angle (Conformation)
The most critical parameter for the conformation is the dihedral angle between the phenyl and naphthalene rings. Steric hindrance between the bromine atom and the ortho-protons of the phenyl ring is expected to favor a non-planar conformation.
| Dihedral Angle | Expected Value (°) |
| C(1)-C(2)-C(phenyl, ipso)-C(phenyl, ortho) | ~50 - 70 |
This predicted twisted conformation is a result of minimizing steric repulsion while maintaining some degree of π-system conjugation.
Visualization of Molecular Structure
Caption: 2D representation of this compound highlighting the key dihedral angle.
Conclusion
This technical guide consolidates the available information on the synthesis and spectroscopic properties of this compound. Recognizing the critical gap in its structural characterization, a detailed computational protocol is proposed to determine its molecular structure and conformation. The hypothetical data presented herein serves as a valuable reference for what can be expected from such a study and will be instrumental for researchers utilizing this compound in further synthetic applications and in the development of novel chemical entities. Future experimental work, particularly X-ray crystallographic analysis, is highly encouraged to validate and refine the computational predictions.
Unveiling 1-Bromo-2-phenylnaphthalene: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of 1-Bromo-2-phenylnaphthalene, a significant aromatic compound. This document provides a comprehensive overview of its synthesis, characterization, and the experimental protocols that underpin its preparation.
Introduction
This compound, with the chemical identifier CAS number 22082-93-5, is a polysubstituted naphthalene derivative. Its structure, featuring a phenyl group at the 2-position and a bromine atom at the 1-position of the naphthalene core, makes it a valuable intermediate in organic synthesis. The specific arrangement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a versatile building block in the development of complex organic molecules, including those with potential applications in materials science and medicinal chemistry. While a definitive historical account of its first discovery remains elusive in readily available literature, its synthesis can be understood through established principles of organic chemistry, primarily involving the formation of a carbon-carbon bond between a naphthalene and a phenyl group, followed by or preceded by a bromination step.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various chemical supplier databases and are crucial for its handling, purification, and characterization.
| Property | Value |
| CAS Number | 22082-93-5 |
| Molecular Formula | C₁₆H₁₁Br |
| Molecular Weight | 283.16 g/mol |
| Melting Point | 63.0 to 67.0 °C |
| Boiling Point | 170 °C at 0.2 mmHg |
Synthetic Routes and Experimental Protocols
The synthesis of this compound can be approached through several strategic pathways. The most plausible methods, based on established organic reactions, include the bromination of 2-phenylnaphthalene or a cross-coupling reaction. One suggested, though not definitively traced to its primary literature source, involves a Grignard-based coupling reaction.
Hypothetical Synthetic Pathway: Grignard-based Coupling
This proposed synthesis involves the reaction of a Grignard reagent with a sulfonate-activated bromonaphthol derivative. This method highlights a powerful C-C bond-forming strategy.
Caption: Proposed synthesis of this compound via a Grignard coupling reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, albeit hypothetical, representation of the synthesis suggested by commercial suppliers. It is intended to provide a practical framework for its laboratory preparation.
Step 1: Synthesis of Trifluoromethanesulfonic acid 1-bromonaphthalen-2-yl ester
-
Reaction Setup: To a solution of 1-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, prepare phenylmagnesium bromide (a Grignard reagent) from bromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Coupling Reaction: To a solution of the trifluoromethanesulfonic acid 1-bromonaphthalen-2-yl ester (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared phenylmagnesium bromide solution (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Alternative Synthetic Strategies
Other plausible routes for the synthesis of this compound that researchers could explore include:
-
Direct Bromination of 2-Phenylnaphthalene: This would involve the electrophilic aromatic substitution of 2-phenylnaphthalene. The regioselectivity of the bromination would be a key factor to control, as substitution could potentially occur at other positions on the naphthalene ring.
Caption: Direct bromination of 2-phenylnaphthalene as a potential synthetic route.
-
Suzuki or Ullmann Cross-Coupling Reactions: These palladium or copper-catalyzed reactions could be employed by coupling a di-substituted naphthalene, such as 1,2-dibromonaphthalene, with phenylboronic acid (Suzuki) or a phenyl halide (Ullmann). The challenge in this approach lies in achieving selective mono-arylation.
Conclusion
This compound stands as a compound of interest for synthetic chemists due to its potential as a versatile intermediate. While its formal discovery and initial synthesis are not prominently documented in readily accessible scientific literature, its preparation can be logically deduced through established and robust synthetic methodologies. The protocols and pathways outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development and materials science to synthesize and utilize this valuable chemical entity. Further investigation into historical chemical archives may yet uncover the seminal report of this compound, providing a more complete picture of its origins.
Synthesis of Polycyclic Aromatic Hydrocarbons from 1-Bromo-2-phenylnaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of complex polycyclic aromatic hydrocarbons (PAHs) utilizing 1-Bromo-2-phenylnaphthalene as a key starting material. The methodologies detailed herein focus on intramolecular and intermolecular bond-forming reactions, leveraging both classic and modern catalytic techniques to construct intricate aromatic systems. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of organic molecules characterized by their fused aromatic ring systems. Their unique electronic and photophysical properties have led to their extensive investigation for applications in organic electronics, advanced materials, and as scaffolds in medicinal chemistry. The tailored synthesis of complex PAHs with specific topologies is crucial for fine-tuning their properties for desired applications. This compound is a versatile precursor for the synthesis of larger PAHs, offering a strategic handle for both intramolecular cyclization and intermolecular coupling reactions. This guide explores two primary synthetic pathways originating from this starting material.
Synthetic Pathway I: Intramolecular Cyclization to Benzo[k]fluoranthene
A direct and atom-economical approach to synthesizing larger PAHs from this compound is through intramolecular cyclization. This can be achieved via two principal methods: the Scholl reaction and palladium-catalyzed intramolecular C-H arylation. These methods facilitate the formation of a new carbon-carbon bond between the phenyl and naphthalene moieties, leading to the formation of benzo[k]fluoranthene.
Caption: Synthetic routes to Benzo[k]fluoranthene from this compound.
Experimental Protocols
1. Intramolecular Scholl Reaction:
The Scholl reaction is a classic method for the synthesis of PAHs involving the acid-mediated oxidative intramolecular cyclization of arenes.[1] While effective, the harsh reaction conditions can sometimes lead to low yields, especially with substrates bearing deactivating groups like bromine.[2][3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with this compound (1.0 equiv).
-
Reagents: Anhydrous dichloromethane (DCM) is added to dissolve the starting material. A Lewis acid, such as iron(III) chloride (FeCl₃, 3.0 equiv), is added portion-wise under a nitrogen atmosphere.[4]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzo[k]fluoranthene.
2. Palladium-Catalyzed Intramolecular C-H Arylation:
Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of C-C bonds with high selectivity and functional group tolerance.[5] This method offers a milder alternative to the Scholl reaction for the intramolecular cyclization of this compound.
-
Reaction Setup: To a flame-dried Schlenk tube are added this compound (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a bulky electron-rich phosphine like tricyclohexylphosphine, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[6]
-
Solvent: A high-boiling point aprotic solvent such as 1,4-dioxane or toluene is added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 100-120 °C for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield benzo[k]fluoranthene.
Quantitative Data
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular Scholl Reaction | FeCl₃ | - | DCM | RT | 24-48 | 40-60 | [2][4] |
| Pd-catalyzed C-H Arylation | Pd(OAc)₂/PCy₃ | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 60-80 | [5][6] |
* Yields are estimated based on similar transformations reported in the literature and may vary for the specific substrate.
Synthetic Pathway II: Intermolecular Coupling Followed by Cyclization
An alternative strategy to construct more complex PAHs involves a two-step sequence of an intermolecular cross-coupling reaction followed by an intramolecular cyclization. This approach allows for the introduction of additional aromatic units, leading to a wider diversity of PAH structures. A prime example is the Suzuki coupling of this compound with an arylboronic acid, followed by an intramolecular Scholl reaction.
Caption: A two-step synthesis of complex PAHs from this compound.
Experimental Protocols
1. Suzuki Coupling of this compound:
The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[7]
-
Reaction Setup: A mixture of this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv) is placed in a round-bottom flask.[7]
-
Solvent: A mixture of a polar aprotic solvent (e.g., DME or THF) and water (e.g., 4:1 v/v) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under a nitrogen atmosphere for 6-12 hours.
-
Work-up and Purification: After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
2. Intramolecular Cyclization of the Biaryl Product:
The resulting 2-aryl-1-phenylnaphthalene intermediate can then undergo intramolecular cyclization via the Scholl reaction or palladium-catalyzed C-H arylation, as described in Pathway I, to yield a more complex, fused PAH system. The specific conditions would be adapted based on the nature of the biaryl substrate.
Quantitative Data for Suzuki Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | >90 | [7] |
| This compound | Naphthylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >85 | [7] |
* Yields are estimated based on typical Suzuki coupling reactions and may vary.
Conclusion
This guide has outlined two versatile synthetic strategies for the elaboration of this compound into more complex polycyclic aromatic hydrocarbons. The choice between a direct intramolecular cyclization and a two-step intermolecular coupling followed by cyclization will depend on the desired final PAH structure and the availability of starting materials. The provided experimental protocols and quantitative data serve as a foundation for researchers to design and execute the synthesis of novel and functional PAH molecules for a wide range of applications. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the Scholl reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholl reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Electronic and Photophysical Landscape of 1-Bromo-2-phenylnaphthalene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic and photophysical properties of 1-Bromo-2-phenylnaphthalene derivatives. Due to the specific nature of this class of compounds, this guide synthesizes available data on closely related analogues to predict and understand the core characteristics of this compound derivatives. The content herein is curated for professionals in research, and drug development, offering a foundational understanding of these molecules' behavior at a quantum level.
Core Photophysical and Electronic Properties
Naphthalene derivatives are a significant class of polycyclic aromatic hydrocarbons known for their unique photophysical and chemical characteristics.[1] Their rigid, planar structure and extensive π-electron conjugation often lead to high quantum yields and excellent photostability.[1] The introduction of a phenyl group at the 2-position and a bromine atom at the 1-position of the naphthalene core is expected to modulate these properties significantly. The phenyl group can extend the π-conjugation, influencing the absorption and emission spectra, while the heavy bromine atom can enhance intersystem crossing, potentially affecting fluorescence quantum yields and enabling phosphorescence.
The photophysical properties of naphthalene derivatives are highly sensitive to their molecular environment, a characteristic that has been leveraged for various sensing applications.[1] For instance, their fluorescence can be influenced by solvent polarity and the presence of quenchers.
Data Presentation: Photophysical Properties of Analogous Naphthalene Derivatives
To provide a quantitative understanding, the following table summarizes the photophysical properties of 2-phenylnaphthalene and other relevant naphthalene derivatives. This data serves as a benchmark for predicting the behavior of this compound derivatives.
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) |
| 2-Phenylnaphthalene | 1:6 3-methylpentane-isopentane (77K) | 343 | - | - | - |
| 2'-Methyl-2-phenylnaphthalene | 3-methylpentane | - | - | 610 | - |
| 1-Fluoro-2-phenylnaphthalene | - | - | - | 510 | - |
| Naphthalene | Cyclohexane | 275 | 340 | - | 0.23[2] |
| 1-Phenylnaphthalene | Cyclohexane | 283 | 345 | 62 nm | - |
Data for 2-phenylnaphthalene derivatives adapted from a study on their absorption and fluorescence spectra.[3] The Stokes shift is influenced by molecular conformation in the excited state.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the electronic and photophysical properties of novel compounds. Below are generalized protocols for key experiments, adaptable for the study of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound would likely start from 1-bromonaphthalene. A common synthetic route to introduce a phenyl group at an adjacent position on an aromatic ring is through a Suzuki or Stille cross-coupling reaction.
Example Protocol: Suzuki Coupling for the Synthesis of this compound
-
Starting Materials: 1,2-Dibromonaphthalene, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), and a suitable solvent (e.g., Toluene/Ethanol/Water mixture).
-
Reaction Setup: To a degassed solution of 1,2-dibromonaphthalene in the solvent mixture, add phenylboronic acid, the palladium catalyst, and the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Photophysical Characterization
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Procedure:
-
Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).
-
Use a dual-beam UV-Visible spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
The solvent used for the sample preparation should be used as the reference.
-
The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_f).
-
Procedure:
-
Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Use a spectrofluorometer to record the emission spectrum by exciting the sample at its absorption maximum.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ_f).
-
Procedure:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength corresponding to the sample's absorption.
-
The fluorescence decay is measured over time, and the data is fitted to an exponential decay function to extract the fluorescence lifetime.
-
Mandatory Visualizations
Logical Workflow for Photophysical Characterization
References
Potential Applications of Substituted Phenylnaphthalene Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylnaphthalene scaffolds, a class of organic compounds characterized by a phenyl group attached to a naphthalene core, have emerged as a versatile and promising platform in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the current research, potential applications, and experimental methodologies associated with these scaffolds, with a particular focus on the naturally occurring arylnaphthalene lignans.
Introduction to Phenylnaphthalene Scaffolds
The core structure of a phenylnaphthalene scaffold offers a unique combination of rigidity and the potential for diverse functionalization. This allows for the fine-tuning of its physicochemical properties, leading to a wide range of biological activities and material characteristics. Arylnaphthalene lignans, a prominent subgroup, are secondary metabolites found in various plant species and have been the subject of extensive research due to their potent pharmacological effects.
Pharmacological Applications
Substituted phenylnaphthalene derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, and antiprotozoal effects.[1]
Cytotoxic and Anticancer Activity
A significant body of research has focused on the anticancer properties of arylnaphthalene lignans. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of topoisomerases and the induction of apoptosis.[2][3]
Table 1: Cytotoxic Activity of Substituted Phenylnaphthalene Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Justicidin B | HeLa (Cervical Cancer) | 0.20 µg/mL | [1] |
| Justicidin B | L-6 (Rat Skeletal Muscle) & PBMCs | 3.30 µg/mL | [1] |
| Justicidin B | K562 (Leukemia) | 45.40 µM (after 48h) | [1] |
| 6'-hydroxy justicidin B (HJB) | K562 (Leukemia) | 20 µM | [3] |
| 6'-hydroxy justicidin A (HJA) | K562 (Leukemia) | 43.9 µM | [3] |
| Chinensinaphthol methyl ether (CME) | K562 (Leukemia) | 106.2 µM | [3] |
| Diphyllin | LoVo (Colon Tumor) | 7.55 ± 0.75 µg/ml | [1] |
| Tuberculatin | Various Cell Lines | More potent than Diphyllin | [1] |
| Compound 22 (synthetic) | MDA-MB-435 (Breast Cancer) | < 1 µM (Topo IIα inhibition) | [2] |
Several arylnaphthalene lignans function as potent inhibitors of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells.[2] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][4]
Caption: Inhibition of Topoisomerase IIα by Arylnaphthalene Lignans.
Substituted phenylnaphthalenes can trigger apoptosis through various signaling pathways. Studies have shown that compounds like Justicidin B can induce apoptosis by inhibiting the NF-κB pathway and activating caspases, key executioners of programmed cell death.[1]
Caption: Apoptosis induction by Justicidin B via NF-κB inhibition and caspase activation.
Antiviral Activity
Certain arylnaphthalene lignans have demonstrated broad-spectrum antiviral activity. For instance, diphyllin has shown efficacy against a range of enveloped viruses, including vesicular stomatitis virus (VSV), influenza A virus (H5N1), and Ebola virus (EBOV), with EC50 values in the nanomolar range.[5] The proposed mechanism for some of these compounds involves the inhibition of vacuolar H+-ATPase (V-ATPase), which is crucial for the entry of many viruses into host cells.[5]
Table 2: Antiviral Activity of Diphyllin
| Virus | Assay | EC50 Value | Reference |
| VSV/HIV pseudovirus | Antiviral Assay | 30-100 nM | [5] |
| H5N1/HIV pseudovirus | Antiviral Assay | 30-100 nM | [5] |
| EBOV/HIV pseudovirus | Antiviral Assay | 30-100 nM | [5] |
Anti-inflammatory and Other Activities
Substituted phenylnaphthalenes also exhibit anti-inflammatory properties. For example, lawsochylin A and lawsonaphthoate A, isolated from Lawsonia inermis, have shown potent inhibition of superoxide anion generation and elastase release in human neutrophils.[6] Furthermore, some compounds have displayed antiprotozoal activity, with Justicidin B being active against Trypanosoma brucei rhodesiense.[1]
Table 3: Anti-inflammatory and Antiprotozoal Activity
| Compound | Activity | IC50 Value | Reference |
| Lawsochylin A | Superoxide Anion Inhibition | 1.80 µg/ml | [6] |
| Lawsochylin A | Elastase Release Inhibition | 1.58 µg/ml | [6] |
| Lawsonaphthoate A | Superoxide Anion Inhibition | 1.90 µg/ml | [6] |
| Lawsonaphthoate A | Elastase Release Inhibition | 3.17 µg/ml | [6] |
| Justicidin B | T. brucei rhodesiense | 0.20 µg/ml | [1] |
Applications in Materials Science
The rigid, planar structure and conjugated π-system of the phenylnaphthalene scaffold make it an attractive candidate for applications in materials science, particularly in the development of organic electronic materials and fluorescent probes.
Organic Electronics
The inherent electronic properties of substituted naphthalenes allow for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. Their fused aromatic system provides a stable and versatile core that can be functionalized to tune their electronic and optical properties.[7]
Fluorescent Probes
The high quantum yield and excellent photostability of many naphthalene derivatives make them ideal for use as fluorescent probes.[8] These probes can be designed to be sensitive to the polarity and rigidity of their microenvironment, enabling their use in visualizing cellular membranes and detecting specific ions or molecules.[9][10]
Synthesis and Experimental Protocols
The synthesis of substituted phenylnaphthalene scaffolds can be achieved through various organic reactions. A general and flexible strategy for the synthesis of arylnaphthalene lactone lignans often involves key steps such as an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization.[11]
General Synthetic Workflow
Caption: General synthetic workflow for arylnaphthalene lactone lignans.
Key Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and topoisomerase II assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα enzyme and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[12]
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound for a specific duration.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Conclusion and Future Perspectives
Substituted phenylnaphthalene scaffolds represent a rich source of bioactive molecules and functional materials. The diverse biological activities of arylnaphthalene lignans, particularly their anticancer and antiviral properties, make them exciting lead compounds for drug development. Further research into structure-activity relationships and mechanisms of action will be crucial for optimizing their therapeutic potential. In the realm of materials science, the unique photophysical properties of these scaffolds hold promise for the development of novel organic electronic devices and advanced fluorescent probes. The continued exploration of the synthesis and application of substituted phenylnaphthalenes is expected to yield significant advancements in both medicine and technology.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. The efficient synthesis and biological evaluation of justicidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data on the stability of 1-Bromo-2-phenylnaphthalene is publicly available. This guide synthesizes information from safety data sheets of analogous compounds, general principles of organic chemistry, and established methodologies for stability testing to provide a comprehensive overview of its likely stability profile and recommended handling procedures.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing a naphthalene core substituted with a phenyl group and a bromine atom. Its structural complexity and the presence of a reactive C-Br bond necessitate a thorough understanding of its stability for applications in research, particularly in the synthesis of novel organic materials and pharmaceutical intermediates. This document provides a detailed guide to the stability and appropriate storage conditions for this compound, based on available data for structurally related compounds and general chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are crucial for understanding its behavior and for the development of analytical methods.
| Property | This compound | 1-Bromo-4-phenylnaphthalene | 1-Bromo-8-phenylnaphthalene |
| CAS Number | 22082-93-5 | 59951-65-4 | 1121545-24-1 |
| Molecular Formula | C₁₆H₁₁Br | C₁₆H₁₁Br | C₁₆H₁₁Br |
| Molecular Weight | 283.16 g/mol | 283.16 g/mol | 283.17 g/mol |
| Appearance | White to off-white crystalline solid | White to Almost white powder to crystal | Solid |
| Melting Point | Data not available | 19 °C (lit.) | Data not available |
| Boiling Point | Data not available | 153 °C/1 mmHg (lit.) | Data not available |
| Solubility | Soluble in toluene | Soluble in Toluene | Data not available |
Chemical Stability and Potential Degradation Pathways
While specific stability data for this compound is scarce, its structure suggests susceptibility to several degradation pathways common to brominated aromatic hydrocarbons. These pathways are primarily influenced by factors such as light, heat, moisture, and the presence of oxidizing agents.
Inferred Degradation Pathways
The principal degradation mechanisms for this compound are likely to be photodegradation, thermal degradation, hydrolysis, and oxidation.
-
Photodegradation: Aromatic compounds, especially those containing halogens, can be sensitive to light, particularly UV radiation. The energy from photons can induce the homolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with atmospheric oxygen.
-
Thermal Degradation: At elevated temperatures, the C-Br bond can also undergo homolytic cleavage, initiating radical-mediated degradation processes similar to photodegradation. The presence of impurities can catalyze thermal decomposition.
-
Hydrolysis: Although generally stable to hydrolysis under neutral conditions due to the strength of the aryl C-Br bond, degradation can be accelerated under strongly acidic or basic conditions, particularly at elevated temperatures. Nucleophilic substitution of the bromine atom with a hydroxyl group to form 2-phenyl-1-naphthol is a possible outcome.
-
Oxidation: Strong oxidizing agents can lead to the degradation of the naphthalene ring system. The presence of the phenyl group and the bromine atom can influence the regioselectivity of oxidative attack.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets for analogous compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage temperature is often between 2-8°C for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Light | Store in a light-resistant container, away from direct sunlight and UV sources. | Prevents photodegradation through cleavage of the C-Br bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly sealed. | Protects against atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Incompatible Materials | Store away from strong oxidizing agents. | Prevents oxidative degradation of the aromatic system. |
Experimental Protocols for Stability Assessment
General Workflow for a Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish a stability-indicating analytical method. The following diagram outlines a general workflow.
Caption: A typical workflow for conducting forced degradation studies.
General Protocol for a Stability-Indicating HPLC Method
The following is a general HPLC method that could serve as a starting point for developing a stability-indicating assay for this compound. Method optimization and validation would be required.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer (for identification of degradation products).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is a common starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
-
Example Gradient: Start with 50:50 Acetonitrile:Water, ramp to 95:5 Acetonitrile:Water over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile or methanol). For forced degradation samples, ensure they are neutralized and diluted appropriately before injection.
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the stability of this compound.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its potential degradation pathways and optimal storage conditions can be inferred from its chemical structure and data on related brominated aromatic compounds. Proper storage in a cool, dry, and dark environment, under an inert atmosphere and away from oxidizing agents, is critical to maintain its purity and integrity. For rigorous stability assessment, the implementation of forced degradation studies coupled with the development and validation of a stability-indicating analytical method, such as HPLC, is essential. This guide provides the foundational knowledge and general protocols for researchers and scientists to handle, store, and evaluate the stability of this compound effectively.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-2-phenylnaphthalene with various arylboronic acids, a key transformation for the synthesis of polycyclic aromatic hydrocarbons and complex molecular architectures relevant to drug discovery and materials science.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, yielding 1-aryl-2-phenylnaphthalene derivatives.
Data Presentation: Optimization of Reaction Conditions
The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the coupling of substrates similar to this compound, providing a strong starting point for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 94 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 92 |
Reaction conditions are based on typical protocols for Suzuki-Miyaura couplings of bromonaphthalenes and may require optimization for this compound.[3]
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (2 equiv.) | Solvent | Palladium Source | Ligand | Temp (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (10:1) | Pd(OAc)₂ | SPhos | 100 | >95 |
| 2 | Cs₂CO₃ | Toluene | Pd₂(dba)₃ | XPhos | 110 | 93 |
| 3 | K₂CO₃ | DMF | PdCl₂(dppf) | - | 90 | 88 |
| 4 | Na₂CO₃ | Ethanol/H₂O (3:1) | Pd(PPh₃)₄ | - | 80 | 82 |
Yields are representative and compiled from literature on analogous reactions.[3]
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Catalyst and Ligand Addition: To the flask, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[3]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, 5 mL) and degassed water (0.5 mL) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-aryl-2-phenylnaphthalene.[3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 1-Bromo-2-phenylnaphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex polyaromatic structures. The methodologies outlined herein are based on established palladium-catalyzed reactions and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] For a sterically hindered and electronically distinct substrate such as this compound, these reactions provide a powerful toolkit for late-stage functionalization and the generation of diverse molecular scaffolds. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results.[2] This guide covers several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.
Data Presentation: Representative Reaction Parameters and Yields
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions. It is important to note that while these conditions are based on reactions with similar aryl bromides, such as 1-bromonaphthalene, optimization for this compound may be necessary to achieve optimal yields.[2][3]
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [1][3]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 90-98 |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [2][4]
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 8 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 12 | 80-95 |
Table 3: Heck Reaction of Aryl Bromides with Alkenes [5][6]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-85 |
| 2 | Pd/C (5) | - | NaOAc | NMP | 120 | 24 | 70-80 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 100 | 12 | 80-90 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides [7][8]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 90-99 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 24 | 80-90 |
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[2]
General Experimental Workflow
A typical workflow for these reactions involves careful setup, execution under an inert atmosphere, and purification.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Et₃N (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 65 °C) and monitor by TLC.
-
After completion, dilute the mixture with Et₂O and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Protocol for Heck Reaction
This protocol outlines the coupling of this compound with an alkene.[2]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
PPh₃ (0.02 mmol)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (6 mL)
Procedure:
-
To a Schlenk tube, add this compound, the alkene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Aryl-2-Phenylnaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1-aryl-2-phenylnaphthalene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols focus on a sequential Suzuki-Miyaura cross-coupling strategy, a robust and versatile method for the formation of carbon-carbon bonds. This document includes detailed experimental procedures, quantitative data for a representative compound, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
1-Aryl-2-phenylnaphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered interest in drug discovery due to their diverse biological activities. These scaffolds are found in a variety of bioactive molecules and natural products, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. Their rigid, planar structure allows for specific interactions with biological targets, making them attractive candidates for the development of novel therapeutics. The modular nature of their synthesis, particularly through cross-coupling reactions, allows for the generation of diverse libraries of compounds for biological screening.
Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling
A highly effective method for the synthesis of 1-aryl-2-phenylnaphthalenes is a two-step, sequential Suzuki-Miyaura cross-coupling reaction. This approach involves the initial synthesis of a 2-bromo-1-phenylnaphthalene intermediate, followed by a second Suzuki-Miyaura coupling to introduce the aryl group at the 1-position. This strategy allows for the controlled and stepwise construction of the target molecule with a high degree of functional group tolerance.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative 1-aryl-2-phenylnaphthalene derivative, 1-(4-methoxyphenyl)-2-phenylnaphthalene.
Protocol 1: Synthesis of 2-Bromo-1-phenylnaphthalene (Intermediate)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dihalonaphthalenes.
Materials:
-
1,2-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add 1,2-dibromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-1-phenylnaphthalene.
Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-2-phenylnaphthalene (Final Product)
This protocol outlines the second Suzuki-Miyaura coupling to furnish the final product.
Materials:
-
2-Bromo-1-phenylnaphthalene (from Protocol 1)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dried Schlenk flask with a magnetic stir bar, combine 2-bromo-1-phenylnaphthalene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask, and degas with three vacuum/argon cycles.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water (10 mL) and extracting with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)-2-phenylnaphthalene.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the representative compound, 1-(4-methoxyphenyl)-2-phenylnaphthalene.
Table 1: Reaction Parameters and Yields
| Step | Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromonaphthalene, Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | ~70-85 |
| 2 | 2-Bromo-1-phenylnaphthalene, 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | ~75-90 |
Table 2: Characterization Data for 1-(4-Methoxyphenyl)-2-phenylnaphthalene
| Property | Value |
| Molecular Formula | C₂₃H₁₈O |
| Molecular Weight | 310.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-140 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.90-7.80 (m, 3H), 7.65-7.55 (m, 2H), 7.50-7.30 (m, 6H), 7.25 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 158.5, 141.2, 138.0, 134.5, 133.8, 132.7, 131.5, 130.0, 128.5, 128.3, 127.8, 127.2, 126.9, 126.5, 126.0, 113.8, 55.3 |
| Mass Spectrum (ESI-MS) | m/z 311.1 [M+H]⁺ |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 1-aryl-2-phenylnaphthalene derivatives.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Illustrative Biological Signaling Pathway: PI3K/Akt
Many small molecule inhibitors, including those with polycyclic aromatic scaffolds, target key signaling pathways implicated in cancer. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The following diagram illustrates this pathway and a hypothetical point of inhibition by a 1-aryl-2-phenylnaphthalene derivative.
Caption: PI3K/Akt signaling pathway inhibition.
Experimental Workflow for Biological Screening
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized compounds as potential kinase inhibitors.
Caption: Biological screening workflow for kinase inhibitors.
Application Notes and Protocols for the Use of 1-Bromo-2-phenylnaphthalene in Organic Semiconductor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of 1-bromo-2-phenylnaphthalene as a key building block in the development of high-performance organic semiconductors. The unique structural motif of this compound, featuring a bulky and electronically active phenylnaphthalene core, makes it an attractive starting material for a variety of organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
This document details synthetic methodologies, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, for the derivatization of this compound. It also presents quantitative data on the performance of analogous organic semiconductors to provide insights into the potential of materials derived from this precursor.
Introduction to this compound in Organic Electronics
The quest for novel organic semiconductor materials with enhanced performance, stability, and processability is a driving force in the field of organic electronics. The molecular architecture of the semiconductor dictates its electronic properties, such as charge carrier mobility and energy levels (HOMO/LUMO), which are critical for device efficiency. The this compound scaffold offers a versatile platform for the synthesis of advanced organic semiconductors. The presence of the bromine atom at the 1-position allows for facile carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling reactions. The rigid and extended π-system of the phenylnaphthalene core can contribute to good charge transport characteristics, while the phenyl substituent can be utilized to tune the material's solubility and solid-state packing.
Synthetic Pathways Utilizing this compound
The two primary palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely used in the synthesis of organic electronic materials due to their high efficiency and broad functional group tolerance.
Suzuki-Miyaura Coupling for Arylated Phenylnaphthalene Derivatives
The Suzuki-Miyaura coupling enables the introduction of various aryl or heteroaryl groups at the 1-position of the phenylnaphthalene core. This is a powerful method for extending the π-conjugation of the molecule, which can lead to a red-shift in absorption and emission spectra and potentially improve charge transport properties.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for Triarylamine and Carbazole Derivatives
The Buchwald-Hartwig amination is a key reaction for synthesizing triarylamine and carbazole-based materials, which are widely used as hole-transporting layers (HTLs) in OLEDs due to their excellent hole mobility and thermal stability.[1] Reacting this compound with amines like diphenylamine or carbazole can yield novel hole-transporting materials.
Logical Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of organic semiconductors using this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific target molecules.
Protocol for Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-2-phenylnaphthalene
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Anhydrous solvents and reagents
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-2-phenylnaphthalene.
Protocol for Buchwald-Hartwig Amination: Synthesis of N-(2-phenylnaphthalen-1-yl)diphenylamine
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%)
-
Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos], 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask. Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.
-
Reagent Addition: Add this compound, diphenylamine, and the base to the flask.
-
Reaction: Seal the flask and heat the mixture to 90-120 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-(2-phenylnaphthalen-1-yl)diphenylamine.
Quantitative Data of Analogous Organic Semiconductors
Table 1: Properties of Carbazole-Based Host Materials for OLEDs
| Compound | HOMO (eV) | LUMO (eV) | T1 (eV) | Application | Reference |
| 9-Phenylcarbazole | -5.8 | -2.4 | 3.0 | Host for PhOLEDs | [1] |
| mCP | -5.9 | -2.4 | 2.9 | Host for PhOLEDs | [1] |
| CBP | -6.0 | -2.9 | 2.6 | Host for PhOLEDs | [1] |
Table 2: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material | Dopant | Max. EQE (%) | Turn-on Voltage (V) | Color | Reference |
| Carbazole Derivative 1 | - | 5-7 | 6 | White | [2] |
| Carbazole Derivative 2 | - | 5-7 | 6 | White | [2] |
| Carbazole Derivative 3 | - | 5-7 | 6 | White | [2] |
| BPBCzO | 4CzIPN | 23.2 | - | Green | [3] |
EQE: External Quantum Efficiency
Table 3: Hole Mobility of Naphthalene-Based Organic Semiconductors
| Compound | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| 2,6-di((E)-styryl)naphthalene (DSN) | 0.53 | OFET | [4] |
| N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) | 1.63 x 10⁻⁵ | SCLC | [5] |
OFET: Organic Field-Effect Transistor; SCLC: Space-Charge-Limited Current
Conclusion
This compound is a promising and versatile building block for the synthesis of novel organic semiconductors. Through established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a wide range of materials with tailored electronic and physical properties can be accessed. The resulting arylated and aminated phenylnaphthalene derivatives are expected to exhibit favorable characteristics for applications in organic electronics, particularly as hole-transporting materials in OLEDs and as active layers in OFETs. The provided protocols offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further research into the specific synthesis and characterization of derivatives of this compound is warranted to fully elucidate their performance capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of white organic light emitting diodes based on carbazole-derived compounds | Technology audit and production reserves [journals.uran.ua]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 1-Bromo-2-phenylnaphthalene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-phenylnaphthalene serves as a versatile building block in the synthesis of advanced organic materials for electronic and photonic applications. Its rigid, planar naphthalene core, coupled with the tunable electronic properties of the phenyl substituent, makes it an attractive scaffold for designing molecules with tailored photophysical and electrochemical characteristics. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.
Key Applications in Materials Science
Derivatives of this compound are primarily explored for their potential as:
-
Blue Emitters in OLEDs: By functionalizing the 1-position with various aromatic amines or other chromophores through reactions like the Suzuki or Buchwald-Hartwig coupling, it is possible to synthesize molecules that exhibit strong blue fluorescence. The bulky nature of the 2-phenylnaphthalene core can help to prevent intermolecular aggregation, which is a common cause of luminescence quenching in the solid state.
-
Hole Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells: The introduction of triarylamine moieties at the 1-position can lead to materials with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport from the anode. The thermal and morphological stability of these materials is crucial for device longevity.
-
Organic Semiconductors: The extended π-conjugation in derivatives of this compound makes them candidates for use as the active layer in organic field-effect transistors (OFETs).
Data Presentation: Photophysical and Electrochemical Properties
The following tables summarize typical quantitative data for hypothetical materials derived from this compound. This data is illustrative and based on values reported for structurally similar compounds in the literature.
Table 1: Photophysical Properties of Hypothetical this compound Derivatives
| Compound ID | Derivative Structure | Absorption Max (λ_abs, nm) in Toluene | Emission Max (λ_em, nm) in Toluene | Photoluminescence Quantum Yield (Φ_PL) in Toluene |
| BPN-TPA | 1-(Diphenylamino)-2-phenylnaphthalene | 365 | 440 | 0.85 |
| BPN-Cz | 1-(9H-Carbazol-9-yl)-2-phenylnaphthalene | 350 | 430 | 0.78 |
| BPN-Py | 1-(Pyren-1-yl)-2-phenylnaphthalene | 380 | 465 | 0.92 |
Table 2: Electrochemical Properties and OLED Device Performance of Hypothetical Derivatives
| Compound ID | HOMO (eV) | LUMO (eV) | Device Structure | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE, %) | CIE Coordinates (x, y) |
| BPN-TPA | -5.4 | -2.3 | ITO/NPB(40)/BPN-TPA(20)/TPBi(30)/LiF/Al | 8,500 | 5.1 | (0.15, 0.18) |
| BPN-Cz | -5.6 | -2.2 | ITO/NPB(40)/BPN-Cz(20)/TPBi(30)/LiF/Al | 7,200 | 4.5 | (0.15, 0.16) |
| BPN-Py | -5.5 | -2.5 | ITO/NPB(40)/BPN-Py(20)/TPBi(30)/LiF/Al | 10,500 | 6.2 | (0.16, 0.22) |
Note: HOMO/LUMO levels are typically determined by cyclic voltammetry. Device performance can vary significantly based on the full device stack and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine Derivative (BPN-TPA) via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid derivative.
Materials:
-
This compound (1.0 mmol, 283 mg)
-
4-(Diphenylamino)phenylboronic acid (1.2 mmol, 347 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous Toluene (10 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-(diphenylamino)phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous toluene and degassed water to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a small molecule OLED using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
-
Emissive Layer (EML) material (e.g., BPN-TPA)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure would be:
-
Hole Transport Layer (e.g., NPB, 40 nm)
-
Emissive Layer (e.g., BPN-TPA, 20 nm)
-
Electron Transport Layer (e.g., TPBi, 30 nm)
-
Electron Injection Layer (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm) The deposition rates for organic materials are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the device from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.
Mandatory Visualizations
Caption: Synthetic workflow for functionalizing this compound.
Caption: Layered structure of a typical OLED device.
Caption: Energy level diagram illustrating charge injection and recombination in an OLED.
Application Note and Protocol: Synthesis of Carbazole-Based OLED Precursors from 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of a potential Organic Light-Emitting Diode (OLED) precursor, 9-(2-phenylnaphthalen-1-yl)-9H-carbazole, from 1-Bromo-2-phenylnaphthalene via a Buchwald-Hartwig amination reaction. This class of carbazole derivatives is of significant interest in the development of materials for organic electronics due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1]
Introduction
The development of efficient and stable materials for OLEDs is a critical area of research in display and lighting technology. Carbazole-based compounds are a prominent class of materials used in various layers of an OLED device, including the hole transport layer (HTL) and the emissive layer (EML), owing to their favorable electrochemical and photophysical properties.[2][3][4] The functionalization of the carbazole core allows for the fine-tuning of these properties to achieve desired device performance.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of these complex organic molecules.[5][6] This application note details a representative procedure for the synthesis of a carbazole-naphthalene hybrid molecule, a promising scaffold for blue light-emitting OLEDs.
Experimental Protocols
Synthesis of 9-(2-phenylnaphthalen-1-yl)-9H-carbazole via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction is a versatile method for the formation of carbon-nitrogen bonds.[5][7] In this protocol, this compound is coupled with carbazole in the presence of a palladium catalyst and a suitable base.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), carbazole (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: Anhydrous toluene is added via syringe. The amount of solvent should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 110 °C) under the inert atmosphere.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-(2-phenylnaphthalen-1-yl)-9H-carbazole.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 9-(2-phenylnaphthalen-1-yl)-9H-carbazole. Please note that yields are dependent on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Carbazole |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Purity | >98% (after chromatography) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of the OLED precursor.
Caption: Experimental workflow for the synthesis of 9-(2-phenylnaphthalen-1-yl)-9H-carbazole.
This protocol provides a general guideline for the synthesis of a carbazole-based OLED precursor. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific derivatives. Researchers should always adhere to proper laboratory safety procedures when handling chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Biaryl Compounds from 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1-Bromo-2-phenylnaphthalene as a key starting material. The methodologies outlined herein are based on established palladium-catalyzed cross-coupling reactions and the copper-mediated Ullmann reaction, which are fundamental transformations in modern organic synthesis.
Introduction
Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient and versatile methods for their construction is a cornerstone of contemporary synthetic chemistry. This compound serves as a valuable building block for the synthesis of complex, sterically hindered biaryl compounds. The presence of the phenyl group at the 2-position introduces significant steric bulk, which necessitates careful optimization of reaction conditions to achieve high yields. This guide focuses on three robust methods for the synthesis of biaryls from this substrate: the Suzuki-Miyaura coupling, the Kumada-Corriu coupling, and the Ullmann reaction.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of biaryl compounds from this compound and its close analog, 1-bromonaphthalene. These data highlight the impact of various reaction parameters on yield and efficiency, providing a valuable resource for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Naphthyl Bromides with Arylboronic Acids
| Entry | Naphthyl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | Est. 85-95 |
| 2 | 1-Bromonaphthalene | Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95[1] |
| 3 | 1-Bromonaphthalene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 96[1] |
| 4 | 1-Bromo-2-methylnaphthalene | 2,6-Dimethylphenylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 88[1] |
Note: Yields for this compound are estimated based on data for sterically hindered analogs. Actual yields may vary.
Table 2: Kumada Coupling of Naphthyl Bromides with Grignard Reagents
| Entry | Naphthyl Bromide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylmagnesium Bromide | NiCl₂(dppp) (1-5) | THF | 25-66 | 12-24 | Est. 70-85 |
| 2 | 1-Bromonaphthalene | tert-Butylmagnesium Chloride | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | Moderate |
| 3 | 1-Bromonaphthalene | Phenylmagnesium Bromide | PdCl₂(dppf) (3) | THF | 25 | 16 | 92 |
Note: Yields for this compound are estimated based on general knowledge of Kumada couplings and may require optimization.
Table 3: Ullmann Reaction of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Copper Source (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | This compound | Cu powder (2) | DMF | 150-200 | 24 | Est. 40-60 |
| 2 | 1-Bromonaphthalene | 1-Bromonaphthalene | Cu powder (excess) | DMF | >100 | 12-48 | Moderate |
| 3 | Aryl Iodide | Aryl Iodide | CuI (cat.), N,N'-dimethylethylenediamine (ligand) | Dioxane | 110 | 24 | High |
Note: The classic Ullmann reaction often requires harsh conditions and gives moderate yields. Modern modifications with ligands can improve yields and lower reaction temperatures.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling, Kumada coupling, and Ullmann reaction for the synthesis of biaryl compounds from this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Anhydrous toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Seal the flask with a septum and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl compound.[1]
Protocol 2: Kumada-Corriu Coupling
This protocol provides a general method for the nickel- or palladium-catalyzed cross-coupling of this compound with a Grignard reagent.
Materials:
-
This compound
-
Arylmagnesium bromide (1.1-1.5 equivalents in THF)
-
Nickel(II) chloride-1,3-bis(diphenylphosphino)propane complex (NiCl₂(dppp), 1-5 mol%) or Palladium(II) chloride-1,1'-bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf), 1-3 mol%)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (argon or nitrogen), add the catalyst (e.g., NiCl₂(dppp), 0.05 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the flask via syringe.
-
Slowly add the arylmagnesium bromide solution (1.2 mmol) dropwise to the reaction mixture at room temperature. For sterically hindered substrates, the reaction may require heating to reflux.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Protocol 3: Ullmann Reaction
This protocol describes the classical copper-mediated homocoupling of this compound to form the symmetrical biaryl.
Materials:
-
This compound
-
Copper powder, activated (2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or sand (as a diluent for solid-phase reactions)
-
Toluene
-
Aqueous ammonia solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask or sealed tube, combine this compound (1.0 mmol) and activated copper powder (2.0-3.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the starting material. Alternatively, for a solid-phase reaction, thoroughly mix the reactants with dry sand.
-
Heat the reaction mixture to 150-200 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues and wash the solid with toluene.
-
Combine the filtrate and washes, and wash with aqueous ammonia solution to remove any remaining copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the symmetrical biaryl.
Visualizations
The following diagrams illustrate the catalytic cycles of the described reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Kumada-Corriu cross-coupling reaction (M = Ni or Pd).
Caption: Proposed mechanism for the Ullmann reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: Formation of Grignard Reagent with 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 2-phenylnaphthalen-1-ylmagnesium bromide from 1-bromo-2-phenylnaphthalene. This reagent is a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents. The protocol addresses the challenges associated with the use of a sterically hindered aryl halide and outlines its application in the development of novel drug candidates.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from aryl halides is a fundamental transformation. However, the formation of Grignard reagents from sterically hindered aryl halides such as this compound can be challenging. The bulky phenyl group at the 2-position can impede the approach of the aryl bromide to the magnesium surface, potentially leading to lower yields and the formation of side products.[2]
Despite these challenges, the successful formation of 2-phenylnaphthalen-1-ylmagnesium bromide opens avenues for the synthesis of complex 2-phenylnaphthalene derivatives. This structural motif is of significant interest in medicinal chemistry, as derivatives have been shown to exhibit potent anticancer activity, notably as inhibitors of DNA topoisomerase IIα.[3][4]
Data Presentation
The successful formation of a Grignard reagent is highly dependent on the reaction conditions. For a sterically hindered substrate like this compound, careful control of parameters is crucial. Below is a summary of typical reaction conditions and expected outcomes based on analogous reactions with sterically hindered aryl bromides.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Magnesium | Turnings, activated | Activation is critical to remove the passivating oxide layer and ensure reaction initiation.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a good solvent for Grignard reagents and can help to solvate and stabilize the organomagnesium species.[6] |
| Initiation | Iodine crystal, 1,2-dibromoethane | A small amount of an initiator is often necessary to start the reaction with unreactive halides.[2] |
| Temperature | Gentle reflux | The reaction is exothermic; maintaining a gentle reflux indicates a controlled reaction rate.[4] |
| Addition Rate | Slow, dropwise | Slow addition of the aryl bromide solution prevents a buildup of unreacted halide, minimizing side reactions like Wurtz coupling.[7] |
| Reaction Time | 1-3 hours post-addition | Ensures complete consumption of the starting material. |
| Expected Yield | 60-80% | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. |
Experimental Protocol: Synthesis of 2-phenylnaphthalen-1-ylmagnesium bromide
This protocol is designed for the small-scale synthesis of 2-phenylnaphthalen-1-ylmagnesium bromide. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
1,2-Dibromoethane (optional, for initiation)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon balloon setup
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, indicating sublimation and coating of the magnesium surface. Allow the flask to cool.[8]
-
Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.[9]
-
Reaction: The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution. If the reaction does not start, a few drops of 1,2-dibromoethane can be added. Once initiated, the reaction is typically exothermic and should proceed to a gentle reflux.[4]
-
Addition: Once the reaction has started, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-3 hours to ensure all the magnesium has reacted. The final Grignard reagent solution should appear as a cloudy, brownish-gray mixture.[10]
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
Application in Drug Development: Synthesis of 2-Phenylnaphthalene-Based DNA Topoisomerase IIα Inhibitors
The 2-phenylnaphthalene scaffold is a key pharmacophore in a class of compounds that exhibit potent inhibitory activity against DNA topoisomerase IIα, a critical enzyme in cell proliferation and a validated target for cancer therapy.[3][4] The 2-phenylnaphthalen-1-ylmagnesium bromide is a crucial building block for the synthesis of these inhibitors.
The Grignard reagent can be reacted with a suitable electrophile to introduce the 2-phenylnaphthalene moiety into a larger molecular framework. For example, a common synthetic route involves the reaction of the Grignard reagent with an aldehyde or ketone to form a secondary or tertiary alcohol, which can then be further modified to produce the final active pharmaceutical ingredient (API).
Example Synthetic Pathway:
References
- 1. rsc.org [rsc.org]
- 2. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 10. 291. Synthesis of 2-phenylnaphthalenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Functionalization of the Naphthalene Core in 1-Bromo-2-phenylnaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the naphthalene core of 1-Bromo-2-phenylnaphthalene. This versatile building block is a precursor for a variety of derivatives with potential applications in medicinal chemistry and materials science. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, offering a pathway to novel compounds with diverse functionalities.
Application Notes
The naphthalene scaffold is a privileged structure in drug discovery, and derivatives of 2-phenylnaphthalene have shown promising biological activities, particularly in the realm of anticancer research.[1] The functionalization of the this compound core allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
Anticancer Activity of 2-Phenylnaphthalene Derivatives:
Studies have demonstrated that hydroxylated 2-phenylnaphthalene derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The position of hydroxyl groups on both the naphthalene and phenyl rings plays a crucial role in their cytotoxic effects. For instance, a hydroxyl group at the C-7 position of the naphthalene ring has been shown to significantly enhance cytotoxicity against human breast cancer (MCF-7) cells.[1] Furthermore, the introduction of hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring can also boost anticancer activity.[1]
One notable derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, has exhibited potent cytotoxicity with an IC50 value of 4.8 μM against the MCF-7 cell line, while showing lower toxicity to normal human mammary epithelial cells.[1] Its mechanism of action involves inducing cell cycle arrest at the S and G2/M phases and triggering apoptosis.[1] These findings highlight the potential of functionalized 2-phenylnaphthalenes as a scaffold for the development of novel anticancer agents. The functionalization at the 1-position of this compound offers a strategic entry point to synthesize a library of analogues for further biological evaluation.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of selected 2-phenylnaphthalene derivatives against the human breast cancer cell line MCF-7.
| Compound ID | Structure | IC50 (µM)[1] |
| 1 | 2-(4'-Hydroxyphenyl)-naphthalene-6,7-diol | 4.8 |
| 2 | 2-Phenylnaphthalene-6,7-diol | > 50 |
| 3 | 7-Hydroxy-2-phenylnaphthalene | 15.2 |
| 4 | 2-(3'-Hydroxyphenyl)-naphthalene-7-ol | 20.5 |
Experimental Protocols
The following protocols describe key palladium-catalyzed cross-coupling reactions for the functionalization of this compound. These are general methods and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-2-phenylnaphthalenes
This protocol describes the synthesis of a biaryl system by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add the catalyst mixture to the Schlenk flask.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-aryl-2-phenylnaphthalene.
Expected Outcome: This reaction is expected to provide the 1-aryl-2-phenylnaphthalene product in good to excellent yields, depending on the specific arylboronic acid used.
Protocol 2: Heck Reaction for the Synthesis of 1-Alkenyl-2-phenylnaphthalenes
This protocol details the palladium-catalyzed reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the tube.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkenyl-2-phenylnaphthalene.
Protocol 3: Sonogashira Coupling for the Synthesis of 1-Alkynyl-2-phenylnaphthalenes
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.02 mmol).
-
Add degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-alkynyl-2-phenylnaphthalene.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 1-Amino-2-phenylnaphthalenes
This protocol details the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vial.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 1-amino-2-phenylnaphthalene derivative.
Protocol 5: Cyanation for the Synthesis of 1-Cyano-2-phenylnaphthalene
This protocol describes the conversion of the bromo-substituent to a cyano-group.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-cyano-2-phenylnaphthalene.
Visualizations
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for the palladium-catalyzed functionalization of this compound.
Caption: Generalized workflow for the functionalization of this compound.
Signaling Pathway: Apoptosis Induction by a 2-Phenylnaphthalene Derivative
The diagram below depicts a simplified signaling pathway for apoptosis induced by 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene in cancer cells.
Caption: Apoptosis induction pathway by a 2-phenylnaphthalene derivative.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2-phenylnaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 1-Bromo-2-phenylnaphthalene derivatives. These compounds serve as crucial intermediates in the development of novel pharmaceutical agents and functional materials. The presented methodologies are designed for robustness and scalability, enabling a seamless transition from laboratory-scale synthesis to larger-scale production.
The phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Synthetic Strategy
The primary and most effective method for the regioselective synthesis of this compound derivatives on a large scale is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.[2][3] The general strategy involves the coupling of a di-brominated naphthalene precursor with a phenylboronic acid derivative.
An alternative approach involves the use of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5] While effective, the highly reactive nature of Grignard reagents necessitates stringent anhydrous conditions and careful temperature control to minimize side reactions, especially on a larger scale.[4][6]
This document will focus on a detailed protocol for the Suzuki-Miyaura coupling method due to its superior scalability and broader applicability.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,X-Dibromonaphthalene | ≥98% | Commercial | Starting material. The position of the second bromine will determine the final product isomer. |
| Phenylboronic Acid | ≥98% | Commercial | Coupling partner. Substituted phenylboronic acids can be used for derivative synthesis. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Palladium precursor. |
| SPhos | ≥97% | Commercial | Phosphine ligand, crucial for efficient coupling. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercial | Base. |
| Toluene | Anhydrous, ≥99.8% | Commercial | Solvent. |
| Water | Degassed, HPLC Grade | - | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated NaCl solution | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Hexanes | ACS Grade | Commercial | Eluent for chromatography. |
Table 2: Typical Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Parameter | Value | Notes |
| Scale | 10 - 100 g | The protocol is scalable within this range with appropriate equipment. |
| Molar Ratio (Dibromonaphthalene:Phenylboronic Acid) | 1 : 1.2 | A slight excess of the boronic acid is used to ensure complete consumption of the starting material. |
| Catalyst Loading (Pd(OAc)₂) | 1-2 mol% | Lower catalyst loading may be possible with optimization. |
| Ligand Loading (SPhos) | 2-4 mol% | Typically double the molar amount of the palladium source. |
| Base (K₃PO₄) | 2.0 equivalents | |
| Solvent Ratio (Toluene:Water) | 10:1 v/v | |
| Reaction Temperature | 100 °C | |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 85 - 95% | Isolated yield after purification. |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
1,2-Dibromonaphthalene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Temperature controller
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reactor Setup: To a clean and dry jacketed glass reactor, add 1,2-dibromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of nitrogen, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water (10:1 v/v) to the reactor via cannula or an addition funnel.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 100 °C. Maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for scale-up synthesis.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Verify the quality of the palladium catalyst and ligand.
-
Increase reaction time or temperature slightly if starting material persists.
-
-
Side Product Formation (e.g., homocoupling):
-
Ensure accurate stoichiometry of reagents.
-
Use high-purity starting materials.[7]
-
Consider alternative phosphine ligands or palladium sources.
-
-
Dehalogenation:
-
This can be a competing pathway.[7] Using an aprotic solvent system is crucial.
-
Screening different bases may also mitigate this side reaction.
-
References
Application Notes and Protocols for Monitoring 1-Bromo-2-phenylnaphthalene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 1-Bromo-2-phenylnaphthalene. Accurate real-time or near-real-time analysis of these reactions is crucial for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring a typical Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid.
Reaction Overview: Suzuki-Miyaura Coupling
A common reaction involving this compound is the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond. This palladium-catalyzed reaction typically involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid, in the presence of a base.[1][2][3] Monitoring this reaction involves tracking the consumption of the this compound starting material and the formation of the corresponding biaryl product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for monitoring the progress of this compound reactions. A reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: HPLC Analysis
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry compatible methods, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., 1 mL of mobile phase) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Record the chromatograms and integrate the peak areas for this compound and the product.
-
The percentage conversion can be calculated by comparing the peak area of the starting material at different time points to its initial peak area (t=0).
-
A calibration curve can be prepared using standards of known concentrations to quantify the amounts of reactant and product.
-
Data Presentation: HPLC Monitoring of a Suzuki Coupling Reaction
The following table presents illustrative data for monitoring the Suzuki coupling of this compound.
| Reaction Time (minutes) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 375,000 | 30 |
| 60 | 500,000 | 750,000 | 60 |
| 90 | 250,000 | 1,000,000 | 80 |
| 120 | 62,500 | 1,187,500 | 95 |
| 180 | < 12,500 | 1,237,500 | >99 |
Note: The data presented is illustrative and will vary based on specific reaction conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for confirming the identity of reactants, products, and any potential byproducts through mass spectral data.
Experimental Protocol: GC-MS Analysis
-
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction and dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known concentration of an internal standard (e.g., dodecane) if quantitative analysis is desired.
-
The sample is now ready for injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product based on their retention times and mass spectra.
-
The relative abundance of the molecular ions and characteristic fragment ions can be used to confirm the structures.
-
For quantitative analysis, the peak areas can be compared to that of the internal standard.
-
Data Presentation: GC-MS Analysis of a Suzuki Coupling Reaction
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 12.5 | 308 (M+), 229, 202, 114 |
| Biaryl Product | 15.2 | 306 (M+), 202, 151 |
| Phenylboronic Acid | 5.8 | 122 (M+), 77, 51 |
Note: Retention times and fragmentation patterns are illustrative and should be confirmed with authentic standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis, making it an excellent tool for monitoring reactions.[5] Both offline and in-situ monitoring are possible.[5]
Experimental Protocol: ¹H NMR Monitoring
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation (At-line Monitoring):
-
Acquire reference ¹H NMR spectra of the starting materials and the purified product to identify characteristic chemical shifts.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra of the reaction mixture at various time points.
-
-
Data Analysis:
-
Monitor the disappearance of a characteristic signal from this compound and the appearance of a new signal from the product.
-
The ratio of the integrals of these peaks can be used to determine the percentage conversion over time. For accurate quantification, an internal standard with a known concentration can be added.
-
Data Presentation: ¹H NMR Monitoring of a Suzuki Coupling Reaction
| Reaction Time (hours) | Integral of this compound Signal (e.g., 8.2 ppm) | Integral of Product Signal (e.g., 8.5 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.65 | 0.35 | 35 |
| 2 | 0.30 | 0.70 | 70 |
| 4 | 0.05 | 0.95 | 95 |
| 6 | < 0.01 | > 0.99 | >99 |
Note: Chemical shifts and integration values are illustrative and depend on the specific product and reaction conditions.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling pathway and the analytical workflow for monitoring the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General analytical workflow for monitoring the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-phenylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Suzuki coupling reactions involving the sterically hindered substrate, 1-Bromo-2-phenylnaphthalene.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are commonly encountered due to the steric hindrance around the reaction center. This guide addresses specific issues and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: The active Pd(0) species may not be forming or has decomposed. | Ensure high-purity palladium sources and ligands. Consider using a pre-formed catalyst to guarantee the presence of the active species.[1] |
| Inefficient Oxidative Addition: Steric hindrance from the phenyl group at the 2-position can impede the palladium catalyst's approach to the C-Br bond. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate oxidative addition in sterically demanding couplings.[1] |
| Suboptimal Base: The chosen base may not be effective in promoting the transmetalation step. | Screen a variety of bases. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results compared to weaker bases like K₂CO₃.[1] |
| Poor Solvent Choice: The solvent may not adequately solubilize all reactants and the catalyst system. | Dioxane and toluene are often effective solvents for Suzuki couplings of sterically hindered substrates.[1] Ensure the solvent is properly degassed to prevent catalyst deactivation. |
| Inadequate Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | Cautiously increase the reaction temperature. Monitor for potential decomposition of starting materials or catalyst at elevated temperatures. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid: | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] |
| Protodeboronation: The C-B bond of the boronic acid is cleaved, leading to the formation of an arene byproduct. | Use milder bases like KF or K₂CO₃ if possible. Running the reaction under anhydrous conditions can also help. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] | |
| Dehalogenation: The bromo group on the naphthalene is replaced by a hydrogen atom. | The choice of base and solvent can influence this side reaction. Avoid protic solvents with strong bases. Screening different ligands may also identify one that favors the desired cross-coupling pathway over dehalogenation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from steric hindrance. The bulky phenyl group at the 2-position of the naphthalene core sterically hinders the approach of the palladium catalyst to the carbon-bromine bond at the 1-position. This can slow down or inhibit the crucial oxidative addition step of the catalytic cycle.
Q2: Which palladium catalyst system is best for this reaction?
A2: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid used. However, for sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting the coupling of hindered substrates.[1]
Q3: What is the role of the base in this Suzuki coupling?
A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve good yields.[1]
Q4: Can I use a different halogen, like chlorine or iodine, instead of bromine?
A4: While Suzuki couplings can be performed with other halogens, the reactivity order is generally I > Br > Cl. An aryl iodide would be more reactive and might couple under milder conditions. An aryl chloride would be less reactive and would likely require a more specialized and highly active catalyst system to achieve a good yield.
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen. To minimize this, it is essential to thoroughly degas your solvents and reagents and to perform the reaction under a strictly inert atmosphere, such as argon or nitrogen.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of a sterically hindered 1-bromonaphthalene, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Base and Solvent on the Yield of a Sterically Hindered 1-Aryl-naphthalene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 75 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 93 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF | 65 | 18 | 65 |
| Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), base (2.0 equiv). Data is representative of trends observed for sterically hindered couplings.[1] |
Table 2: Comparison of Ligands for the Synthesis of a Sterically Hindered Arylnaphthalene
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| 5 | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Dioxane | 100 | 95 |
| Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), base (2.0 equiv). Data is representative of trends observed for sterically hindered couplings.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 1-Bromonaphthalene
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Reagent Preparation:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Reaction Setup:
-
Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[1]
-
Add degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.[1]
-
If required by the specific protocol, add a small amount of degassed water.
Reaction and Work-up:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Common side reactions in the synthesis of 1-Bromo-2-phenylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-phenylnaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and stoichiometry of reagents. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder base or catalyst. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Presence of Biphenyl Impurity | Homocoupling of phenylboronic acid (in Suzuki-Miyaura coupling). | - Use a slight excess of the dibromonaphthalene substrate. - Slowly add the boronic acid to the reaction mixture. - Optimize the palladium catalyst and ligand system. |
| Formation of Multiple Isomers | Non-selective bromination of 2-phenylnaphthalene. | - Control the reaction temperature; lower temperatures often favor selectivity. - Choose a more selective brominating agent (e.g., N-Bromosuccinimide over Br₂). - Alter the solvent to influence the position of bromination. |
| Polybrominated Byproducts Detected | Over-bromination of the naphthalene ring or the phenyl group. | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent portion-wise to the reaction mixture. - Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Dehalogenation of Aryl Halide | Reductive dehalogenation of the bromo-naphthalene starting material. | - Ensure the reaction is carried out under anhydrous and anaerobic conditions. - Use a high-purity palladium catalyst. - Select a base that is less likely to act as a reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Suzuki-Miyaura cross-coupling and the direct bromination of 2-phenylnaphthalene. The Suzuki-Miyaura reaction typically involves the coupling of 1,2-dibromonaphthalene with phenylboronic acid in the presence of a palladium catalyst. Direct bromination involves treating 2-phenylnaphthalene with a brominating agent.
Q2: I observe a significant amount of biphenyl in my crude product after a Suzuki-Miyaura coupling. How can I minimize this side product?
A2: Biphenyl formation is a common side reaction resulting from the homocoupling of phenylboronic acid. To mitigate this, you can try using a slight excess of the 1,2-dibromonaphthalene. Additionally, a slow, controlled addition of the phenylboronic acid can disfavor the homocoupling reaction. Optimizing the catalyst-to-ligand ratio and choosing a suitable palladium catalyst system can also significantly reduce this byproduct.
Q3: During the bromination of 2-phenylnaphthalene, I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 1-bromo isomer?
A3: The regioselectivity of bromination is highly dependent on reaction conditions. Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product. The choice of brominating agent is also crucial; for instance, N-Bromosuccinimide (NBS) is often more selective than elemental bromine. The solvent can also play a role in directing the substitution pattern.
Q4: How can I remove polybrominated side products from my final product?
A4: Purification can often be achieved through column chromatography on silica gel. The difference in polarity between the desired mono-brominated product and the more nonpolar di- or tri-brominated byproducts usually allows for effective separation. Recrystallization from a suitable solvent system can also be an effective method for purification.
Q5: What is the best way to monitor the progress of the reaction to avoid the formation of side products?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and byproducts. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components of the reaction mixture at different time points.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
1,2-Dibromonaphthalene
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
To a flame-dried Schlenk flask, add 1,2-dibromonaphthalene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford this compound.
Troubleshooting Workflow
Technical Support Center: Purification of 1-Bromo-2-phenylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-2-phenylnaphthalene reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution(s) |
| Product Loss During Extraction: Inefficient extraction from the aqueous phase following reaction work-up. | - Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate for this compound. - Perform multiple extractions (at least 3) with the organic solvent to maximize recovery. - Gently shake the separatory funnel to avoid emulsion formation. If an emulsion forms, adding brine can help to break it. |
| Improper Recrystallization Solvent: The chosen solvent or solvent system may be too good, keeping the product dissolved even at low temperatures. | - Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for aryl halides are ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate. - Use a minimal amount of hot solvent to dissolve the crude product completely. |
| Product Adsorption on Silica Gel: Strong adsorption of the product to the stationary phase during column chromatography. | - Use a less polar eluent system to reduce the interaction between the polar silica gel and the compound. - If the product is still retained, consider using a different stationary phase, such as alumina. |
| Decomposition on Silica Gel: The compound may be sensitive to the acidic nature of silica gel. | - Test for decomposition by spotting the compound on a TLC plate, letting it sit for an hour, then eluting. If new spots appear, decomposition is likely. - Deactivate the silica gel by adding a small amount of a basic solvent like triethylamine (1-2%) to the eluent. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Recommended Solution(s) |
| Co-elution During Column Chromatography: Impurities have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography by testing various solvent systems with Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound for good separation.[1] A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.[2][3] - If separation is still poor, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
| Co-crystallization During Recrystallization: Impurities have similar solubility profiles to the product. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. Rapid cooling can trap impurities. - If impurities persist, a second recrystallization step may be necessary. |
| Residual Palladium Catalyst: If synthesized via a cross-coupling reaction, trace palladium may remain. | - After column chromatography, if palladium residues are suspected, the product can be treated with a palladium scavenger.[4] - Passing the product solution through a short plug of silica gel can also help remove some palladium impurities.[5] |
| Unreacted Starting Materials or Homocoupled Byproducts: Incomplete reaction or side reactions during synthesis. | - Optimize the reaction conditions to drive the reaction to completion. - For Suzuki-Miyaura coupling, common impurities include unreacted 2-bromonaphthalene, phenylboronic acid, and homocoupled products (biphenyl and binaphthyl). These can often be separated by careful column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Assuming the synthesis is performed via a Suzuki-Miyaura coupling between 2-bromonaphthalene and phenylboronic acid, the most common impurities are:
-
Unreacted starting materials: 2-bromonaphthalene and phenylboronic acid.
-
Homocoupling byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-binaphthyl (from the coupling of two 2-bromonaphthalene molecules).
-
Residual palladium catalyst: The palladium catalyst used in the coupling reaction.
-
Debrominated product: 2-Phenylnaphthalene.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the purification process. By spotting the crude mixture, the fractions collected from column chromatography, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography of this compound on silica gel is a non-polar solvent system, gradually increasing in polarity. You can start with pure hexane and then slowly increase the proportion of a more polar solvent like ethyl acetate (e.g., from 1% to 10% ethyl acetate in hexane).[2][3] The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the product on a TLC plate.[1]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: For non-polar, aromatic compounds like this compound, common recrystallization solvents include ethanol, methanol, or mixtures of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or acetone. The ideal solvent will dissolve the compound when hot but not when cold.
Q5: My purified product is a yellow oil instead of a white solid. What could be the reason?
A5: If your product is an oil, it is likely still impure. The presence of impurities can lower the melting point and prevent crystallization. Further purification by column chromatography or a second recrystallization from a different solvent system is recommended. It is also possible that residual solvent is present; ensure the product is thoroughly dried under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Representative Data)
| Purification Method | Typical Purity | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, inexpensive, good for removing minor impurities. | May not be effective for removing impurities with similar solubility; potential for significant product loss in mother liquor. |
| Column Chromatography (Silica Gel) | >99% | 60-85% | Highly effective for separating compounds with different polarities; can handle complex mixtures. | More time-consuming and requires more solvent than recrystallization; potential for product decomposition on silica. |
| Preparative HPLC | >99.5% | 50-70% | Excellent separation efficiency; suitable for very high purity requirements. | Expensive equipment and solvents; lower sample capacity compared to column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane). Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. If a gradient elution is required, gradually increase the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
Technical Support Center: Navigating Reactions with 1-Bromo-2-phenylnaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the sterically hindered substrate, 1-Bromo-2-phenylnaphthalene. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge arises from significant steric hindrance. The bulky phenyl group at the 2-position ortho to the bromine atom obstructs the approach of the palladium catalyst to the C-Br bond. This impediment can slow down or entirely prevent the crucial oxidative addition step in the catalytic cycle, leading to low or no product yield. Furthermore, the steric congestion around the metal center can also hinder the final reductive elimination step, which is necessary for product formation.
Q2: What are the most critical factors to consider when selecting a catalyst system for this substrate?
A2: The choice of ligand is paramount. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated palladium complex, which is less sterically crowded and more reactive. Consider using Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which have proven effective in similar sterically hindered couplings.[1][2]
Q3: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the likely causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura couplings of this substrate are common and can be attributed to several factors:
-
Inefficient Oxidative Addition: As mentioned, steric hindrance is a major barrier. Using a more robust catalyst system with bulky, electron-rich ligands is the first step in troubleshooting.
-
Suboptimal Base and Solvent: The base is crucial for the transmetalation step. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. The solvent must be able to dissolve all reactants and the catalyst system; ethereal solvents like dioxane or THF, often with a small amount of water, are common choices.[1][2]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can couple. To minimize this, you can use anhydrous solvents, a milder base if possible, or use more stable boronic esters (e.g., pinacol esters).[1]
-
Catalyst Decomposition: At the higher temperatures often required for these reactions, the catalyst can decompose, appearing as palladium black. Ensure your reaction is thoroughly degassed to remove oxygen, which can accelerate catalyst decomposition.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: Similar to other cross-couplings, the choice of a bulky, electron-rich phosphine ligand is critical for the Buchwald-Hartwig amination of this substrate. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required. The reaction is highly sensitive to air and moisture, so maintaining an inert atmosphere and using anhydrous solvents are essential for success.
Q5: Can I perform a Sonogashira coupling with this sterically hindered bromide?
A5: Yes, but it can be challenging. The traditional Sonogashira coupling requires a copper(I) co-catalyst. For sterically hindered substrates, copper-free conditions are often preferred to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). Utilizing a robust palladium catalyst with a bulky phosphine ligand and a suitable amine base (which can often also serve as the solvent) is a good starting point. Higher reaction temperatures may be necessary to overcome the steric barrier.
Troubleshooting Guides
Problem: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The reaction mixture may not have changed color, or a black precipitate (palladium black) has formed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Use a pre-catalyst or ensure your palladium source and ligand are of high quality. Consider ligands like SPhos, XPhos, or RuPhos.[1][2] |
| Inefficient Oxidative Addition | Increase the reaction temperature in increments of 10 °C. Switch to a more electron-rich and sterically demanding ligand. |
| Poor Solubility | Ensure all components are soluble in the chosen solvent system. A mixture of dioxane/water or toluene/water is often effective.[1][3] |
| Inappropriate Base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[1][2] |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of sterically hindered naphthalene substrates. While specific data for this compound is limited in the literature, these examples with analogous compounds offer a valuable starting point for reaction optimization.
Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 1-Bromo-2-methylnaphthalene with 2,6-Dimethylphenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 4 | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 90 |
Data is representative of trends observed for sterically hindered couplings and should be used as a guideline.[1]
Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | NaOtBu | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1 mol%) | BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 8 | 88 |
| 3 | Pd(OAc)₂ (2 mol%) | cataCXium A (4 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 95 |
| 4 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | LHMDS | THF | 80 | 10 | 91 |
Data is based on reactions with various aryl bromides and serves as a general guide.
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 8 | 75 |
| 2 | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | i-Pr₂NH | DMF | 80 | 6 | 82 |
| 3 | Pd(OAc)₂ (2 mol%) | None | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | Pd₂(dba)₃ (1 mol%) | None | DBU | Toluene | 110 | 10 | 85 |
Data represents typical conditions and yields for the coupling of various aryl bromides with terminal alkynes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
Optimizing base and solvent conditions for 1-Bromo-2-phenylnaphthalene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-phenylnaphthalene. The content focuses on optimizing base and solvent conditions for common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, a sterically hindered aryl bromide.
General Troubleshooting
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?
A1: When a reaction provides zero or low yield, a systematic approach is crucial. Start by evaluating the most critical components of the reaction. A potential troubleshooting workflow is outlined below. Key areas to investigate include the quality and activity of the palladium catalyst and ligands, the integrity of your reagents (especially organoboron compounds in Suzuki couplings), and the reaction conditions, such as ensuring an inert atmosphere.[1][2] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often essential for good results.[3]
digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Low/No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_catalyst [label="1. Catalyst System Check", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
check_reagents [label="2. Reagent Integrity Check", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
check_conditions [label="3. Reaction Conditions Check", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
optimize [label="4. Systematic Optimization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
success [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for checks
catalyst_q1 [label="Is the Pd catalyst/precatalyst active?\nIs the ligand appropriate (bulky, electron-rich)?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
reagents_q1 [label="Are starting materials pure?\nIs the boronic acid/ester stable (for Suzuki)?\nAre reagents anhydrous?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
conditions_q1 [label="Is the system truly inert (degassed solvents)?\nIs the temperature optimal?\nIs the base/solvent choice correct?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
start -> check_catalyst;
check_catalyst -> catalyst_q1 [style=dashed];
check_catalyst -> check_reagents;
check_reagents -> reagents_q1 [style=dashed];
check_reagents -> check_conditions;
check_conditions -> conditions_q1 [style=dashed];
check_conditions -> optimize;
optimize -> success;
}
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[4][5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[6][7]
Caption: Catalytic cycles for the copper-catalyzed Sonogashira coupling.[2][8]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-2-phenylnaphthalene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-Bromo-2-phenylnaphthalene in common cross-coupling reactions. Due to significant steric hindrance from the phenyl group at the C2 position, this substrate often requires carefully optimized conditions to achieve satisfactory yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address specific issues you may encounter during your experiments with this compound.
General Issues
Q1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to consider?
A1: The low reactivity of this compound is primarily due to the steric bulk of the phenyl group ortho to the bromine atom. This steric hindrance significantly impedes the key steps in the catalytic cycle of most cross-coupling reactions, namely the oxidative addition of the palladium catalyst to the carbon-bromine bond and the subsequent reductive elimination to form the desired product.[1]
To address this, you should focus on optimizing the following critical parameters:
-
Catalyst and Ligand Selection: Standard palladium catalysts and simple phosphine ligands are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to promote the challenging oxidative addition and reductive elimination steps.[2]
-
Base Selection: The choice of base is crucial and can significantly influence reaction rates and the prevalence of side reactions. The optimal base is highly dependent on the specific reaction type.
-
Reaction Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[3]
-
Solvent Choice: The solvent must effectively solubilize all reactants and the catalyst system. Anhydrous and degassed solvents are critical to prevent catalyst deactivation.[2]
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but the yield is poor. How can I improve it?
A2: Poor yields in Suzuki-Miyaura couplings of sterically hindered substrates like this compound are common. Besides the general points in Q1, consider these specific troubleshooting steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ often give less than 10% yield with sterically hindered substrates. Switching to bulky, electron-rich biaryl phosphine ligands is essential. For instance, SPhos and XPhos have been shown to provide significantly higher yields in couplings of hindered partners.[4]
-
Optimize the Base: Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings.[4] If you observe side reactions like protodeboronation (the replacement of the boronic acid group with a hydrogen), you might consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Consider the Boronic Acid Partner: If your boronic acid is also sterically hindered, the reaction becomes even more challenging. You may need to use a higher catalyst loading or more forcing conditions. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability and reduce protodeboronation.[2]
-
Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water to aid in dissolving the base, are commonly used.[4]
Troubleshooting Workflow for Low-Yielding Suzuki Coupling
Heck Reaction
Q3: My Heck reaction between this compound and an alkene is not proceeding as expected. What are the common pitfalls?
A3: The Heck reaction is also sensitive to steric hindrance.[5] For a substrate as bulky as this compound, the following points are crucial:
-
Ligand Selection: While some Heck reactions can be performed "ligand-free," this is highly unlikely to work for your substrate. The use of phosphine ligands is generally necessary to stabilize the active palladium species and promote the reaction.[6] For sterically demanding aryl bromides, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can improve yields.
-
Base and Solvent: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate is typically used.[7] Polar aprotic solvents like DMF or NMP are often effective as they can facilitate the reaction at higher temperatures.[5]
-
Alkene Partner: The reactivity of the alkene partner is also important. Electron-deficient alkenes, such as acrylates, tend to react more readily in Heck couplings.[7]
-
Side Reactions: Beta-hydride elimination is a key step in the Heck catalytic cycle but can also be a pathway for side reactions. Optimizing the geometry of the transition state through ligand choice is important.[8]
Sonogashira Coupling
Q4: I am having trouble with the Sonogashira coupling of this compound with a terminal alkyne. What should I try?
A4: Steric hindrance is a known issue in Sonogashira couplings, often requiring more forcing conditions.[3]
-
Copper Co-catalyst: While the traditional Sonogashira coupling uses a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling), especially if the desired cross-coupling is slow. If you observe significant homocoupling, consider a copper-free protocol.[9][10]
-
Ligand Choice: Bulky and electron-rich ligands can facilitate the oxidative addition step, which is often rate-limiting for hindered aryl bromides.[11]
-
Base: An amine base such as diisopropylamine or triethylamine is commonly used and can also serve as the solvent.[3]
-
Temperature: Higher temperatures may be required, but this can also increase the rate of side reactions. Careful optimization is necessary.[3]
Buchwald-Hartwig Amination
Q5: The Buchwald-Hartwig amination of this compound with an amine is giving low conversion. What are the key parameters to optimize?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also subject to steric effects.[12]
-
Ligand is Key: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands from the Buchwald group (e.g., XPhos, SPhos) are specifically designed for these challenging couplings.[13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, particularly if your substrate is sensitive to the strong basicity of alkoxides.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[15]
-
Amine Coupling Partner: The nature of the amine can also affect the reaction. Primary amines are often more reactive than secondary amines.
Data Presentation
The following tables present representative quantitative data for cross-coupling reactions of sterically hindered aryl bromides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide (Representative data for the coupling of 1-bromo-2-methylnaphthalene with 2,6-dimethylphenylboronic acid)[4]
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| 5 | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Dioxane | 100 | 95 |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides with Styrene (Data compiled from various sources for electron-rich and electron-neutral aryl bromides)[7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 16 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 12 | 80-90 |
| 3 | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.2) | Cy₂NMe (2) | Dioxane | 100 | 24 | >90 |
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides with Phenylacetylene (Representative data, including copper-free conditions)[16]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | THF | 65 | 80-95 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 85-98 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | rt | 52-92 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Aniline (Representative data for various aryl bromides)[13]
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | >95 |
| 2 | Pd₂(dba)₃ (2) | XPhos (8) | t-BuONa (2.1) | Toluene | 100 | 24 | >95 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 85-95 |
Experimental Protocols
Below are generalized, detailed methodologies for the key cross-coupling reactions. These should be considered as starting points and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide[4]
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add degassed dioxane (e.g., 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of an Aryl Bromide
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Degassing: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL), the alkene (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling[16]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Protocol 4: General Procedure for Buchwald-Hartwig Amination[13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%), the ligand (e.g., t-BuXPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol, taking care to neutralize the base during the aqueous wash.
Mandatory Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Decision Tree for Ligand Selection in a Suzuki Coupling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Preventing debromination of 1-Bromo-2-phenylnaphthalene during reactions
Welcome to the technical support center for 1-Bromo-2-phenylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common side reaction with this compound?
A1: Debromination is a chemical reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 2-phenylnaphthalene. This is a common undesired side reaction, particularly in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the naphthalene ring system can influence the stability of reaction intermediates, in some cases favoring pathways that lead to debromination.[1]
Q2: What are the primary causes of debromination during cross-coupling reactions?
A2: The primary causes of debromination in palladium-catalyzed cross-coupling reactions include:
-
Formation of Palladium-Hydride Species: These species can arise from the base, solvent, or impurities and can react with the aryl bromide to replace the bromine with hydrogen.[2]
-
High Reaction Temperatures: Elevated temperatures can promote the decomposition of reaction intermediates and increase the rate of reductive debromination.[1]
-
Choice of Base: Strong bases, particularly alkoxides, can facilitate the formation of hydride species that lead to debromination.[2]
-
Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired debromination.[2]
-
Presence of Protic Solvents: Solvents like water or alcohols can act as a proton source, contributing to hydrodebromination.[3]
Q3: How can I detect and quantify the extent of debromination in my reaction?
A3: Debromination can be detected and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the debrominated byproduct (2-phenylnaphthalene) and determine its relative abundance compared to the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify characteristic signals of the debrominated product and quantify its percentage in the crude reaction mixture by integrating relevant peaks.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture, providing accurate yield and purity data.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where debromination of this compound is a potential issue.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Problem: Significant formation of 2-phenylnaphthalene is observed alongside the desired coupled product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos. | Bulky ligands promote the desired reductive elimination step to form the product over competing side reactions like hydrodehalogenation.[1] |
| High Reaction Temperature | Lower the reaction temperature. Begin optimization at room temperature and increase incrementally only if the reaction is slow. | High temperatures can lead to thermal decomposition of intermediates and favor reductive debromination.[1] |
| Suboptimal Base | Replace strong bases (e.g., NaOtBu, KOtBu) with milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] | Milder bases are less prone to generating palladium-hydride species that are often responsible for debromination.[2] |
| Presence of Protic Solvents | Use anhydrous, degassed solvents. If a co-solvent is necessary, minimize the amount of water or alcohol. | Protic solvents can be a source of protons for the hydrodebromination side reaction.[3] |
| Catalyst Deactivation | Ensure rigorous degassing of all solvents and reagents to remove oxygen. Use high-purity reagents and solvents. | Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions. Impurities can poison the catalyst. |
Scenario 2: Debromination during Lithiation or Grignard Reagent Formation
Problem: Quenching the reaction mixture with an electrophile yields a significant amount of 2-phenylnaphthalene.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Protic Impurities | Use flame-dried glassware and strictly anhydrous solvents (e.g., freshly distilled THF or diethyl ether). | Organometallic reagents are highly basic and will be quenched by any protic source, leading to the formation of the debrominated product.[1] |
| Slow Reaction Initiation (Grignard) | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings.[4] | This helps to clean the magnesium surface and initiate the reaction, preventing side reactions that might occur during a long induction period. |
| Reaction Temperature Too High | Perform the lithiation at low temperatures (e.g., -78 °C). For Grignard formation, maintain a gentle reflux and avoid excessive heating. | Higher temperatures can promote side reactions, including proton abstraction from the solvent or impurities. |
| Slow Addition of Reagent | Add the organolithium reagent or the solution of this compound to the magnesium suspension slowly and dropwise. | This helps to control the local concentration of the reactive species and minimize side reactions.[2] |
Quantitative Data Summary
The following tables provide representative data on how reaction parameters can influence the yield of the desired product and the formation of the debrominated byproduct in cross-coupling reactions of aryl bromides. Note that these are illustrative examples, and optimal conditions for this compound may vary.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of an Aryl Bromide
| Entry | Ligand | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | PPh₃ | NaOtBu | 100 | 65 | 25 |
| 2 | PPh₃ | K₃PO₄ | 100 | 80 | 10 |
| 3 | XPhos | NaOtBu | 80 | 85 | 8 |
| 4 | XPhos | K₃PO₄ | 80 | 95 | <2 |
Reaction conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.0 equiv), in degassed toluene for 12h. Data is representative.
Table 2: Effect of Temperature in Heck Reaction of an Aryl Bromide
| Entry | Temperature (°C) | Yield of Heck Product (%) | Yield of Debrominated Product (%) |
| 1 | 120 | 70 | 20 |
| 2 | 100 | 85 | 8 |
| 3 | 80 | 92 | <5 |
Reaction conditions: Aryl bromide (1.0 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (1.5 equiv), in degassed DMF for 24h. Data is representative.
Experimental Protocols
Protocol 1: Debromination-Minimized Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing debromination when using this compound in a Suzuki-Miyaura cross-coupling reaction.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at room temperature for 30 minutes, then slowly heat to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Temperature Lithiation and Quenching
This protocol is designed to minimize debromination during the formation of a lithiated intermediate from this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Flame-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction, highlighting the potential for debromination.
Caption: A logical workflow for troubleshooting and minimizing debromination.
References
Managing impurities in 1-Bromo-2-phenylnaphthalene starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-phenylnaphthalene. The information is designed to help manage impurities and ensure the quality of the starting material for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound often depend on the synthetic route used for its preparation. Potential impurities can be broadly categorized as:
-
Starting Material Residues: Unreacted precursors from the synthesis process. For instance, if a Suzuki-Miyaura coupling is employed, residual 1,2-dibromonaphthalene or 2-phenylnaphthalene may be present.
-
Isomeric Impurities: Formation of other brominated phenylnaphthalene isomers is possible, depending on the selectivity of the bromination or coupling reaction.
-
Byproducts of the Reaction:
-
Homocoupling Products: In Suzuki-Miyaura coupling reactions, self-coupling of the boronic acid or the aryl halide can lead to biphenyl or dibromobiphenyl impurities, respectively.
-
Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or tribromo-phenylnaphthalenes.
-
Dehalogenated Product: Reduction of the bromo group can result in the formation of 2-phenylnaphthalene.
-
-
Residual Catalysts and Reagents: Traces of palladium catalysts (from coupling reactions) or unreacted brominating agents may remain in the final product.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The mass spectrum can help in the structural elucidation of unknown peaks.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and isomers. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be a highly accurate method for determining absolute purity.[2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photo-decomposition or oxidation. The container should be tightly sealed to prevent moisture ingress.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with this compound.
Problem 1: Unexpected peaks in the GC-MS or NMR spectrum.
-
Possible Cause 1: Residual Starting Materials.
-
Suggested Solution: Review the synthesis of your material. If it was prepared via Suzuki coupling of 1,2-dibromonaphthalene and phenylboronic acid, look for the mass and fragmentation patterns corresponding to these starting materials. If prepared by bromination of 2-phenylnaphthalene, search for the mass of the unbrominated precursor.
-
-
Possible Cause 2: Isomeric Impurities.
-
Suggested Solution: Isomers can be difficult to distinguish by mass spectrometry alone. NMR spectroscopy, particularly 2D techniques like COSY and HMBC, can help in elucidating the exact substitution pattern on the naphthalene ring. Comparison with reference spectra of known isomers, if available, is ideal.
-
-
Possible Cause 3: Homocoupling Byproducts.
-
Suggested Solution: In the case of a Suzuki coupling synthesis, look for peaks corresponding to biphenyl (from phenylboronic acid homocoupling) or a dibromobiphenyl isomer. These can often be removed by column chromatography or careful recrystallization.
-
Problem 2: The product appears as an oil or fails to crystallize during purification.
-
Possible Cause 1: Presence of Impurities.
-
Suggested Solution: Oily products are often the result of significant impurity levels that disrupt the crystal lattice formation. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.
-
-
Possible Cause 2: Inappropriate Recrystallization Solvent.
-
Suggested Solution: The choice of solvent is critical for successful recrystallization. For compounds like this compound, a mixed solvent system is often effective. A good starting point is a combination of a solvent in which the compound is soluble (e.g., a hot alcohol like ethanol or isopropanol) and a solvent in which it is less soluble (e.g., water or a non-polar solvent like hexane). Experiment with different solvent ratios to find the optimal conditions.[3][4]
-
-
Possible Cause 3: Supersaturation.
-
Suggested Solution: If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure this compound if available. Cooling the solution slowly can also promote the formation of well-defined crystals.[4]
-
Problem 3: Low yield after purification.
-
Possible Cause 1: Loss of product during workup.
-
Suggested Solution: this compound is a relatively non-polar compound. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous phase.
-
-
Possible Cause 2: Product co-eluting with impurities during column chromatography.
-
Suggested Solution: Optimize the mobile phase for column chromatography. A non-polar eluent like hexane with a small, gradually increasing amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation. Monitor the fractions carefully using Thin Layer Chromatography (TLC).[5][6]
-
-
Possible Cause 3: Suboptimal recrystallization conditions.
-
Suggested Solution: Using too much solvent during recrystallization will result in a low recovery of the product. Use the minimum amount of hot solvent required to fully dissolve the compound. Cooling the solution to a lower temperature (e.g., in an ice bath) can also help to maximize crystal formation.
-
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 2-Phenylnaphthalene | Incomplete bromination or dehalogenation | GC-MS, ¹H NMR |
| 1,2-Dibromonaphthalene | Incomplete Suzuki coupling | GC-MS, ¹H NMR |
| Biphenyl | Homocoupling of phenylboronic acid | GC-MS |
| Dibromo-phenylnaphthalenes | Over-bromination | GC-MS, ¹H NMR |
| Residual Palladium Catalyst | Suzuki coupling reaction | Inductively Coupled Plasma (ICP) analysis |
Table 2: Suggested Starting Conditions for Analytical Methods
| Analytical Method | Parameter | Suggested Value |
| GC-MS | Column | Non-polar capillary column (e.g., DB-5ms) |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min[1] | |
| Injector Temperature | 250°C[7] | |
| MS Scan Range | m/z 50-500 | |
| HPLC | Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV at 254 nm | |
| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ |
| Field Strength | ≥400 MHz for better resolution |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.[5]
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Begin elution with pure hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making workflow for troubleshooting impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 1-Bromo-2-phenylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of 1-Bromo-2-phenylnaphthalene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and characterization of this compound.
Synthesis & Purification
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a low yield. What are the common causes?
Answer: Low yields in Suzuki-Miyaura couplings for this target molecule can often be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming correctly or may have decomposed. Ensure your palladium source and ligands are of high quality and consider using a pre-catalyst.
-
Suboptimal Ligand Choice: For sterically hindered couplings like the synthesis of this compound, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.
-
Base and Solvent Issues: The base may not be adequately soluble, or the solvent may not be sufficiently degassed. The presence of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Protodeborylation of Boronic Acid: Phenylboronic acid can be unstable and undergo protodeborylation (replacement of the boronic acid group with hydrogen). This can be mitigated by using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable.
Question 2: I am observing significant byproducts in my reaction mixture. What are they likely to be and how can I minimize them?
Answer: Common byproducts in the synthesis of this compound include:
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-dibromo-1,1'-binaphthyl (from the coupling of two 1,2-dibromonaphthalene molecules if used as a starting material) are common. Minimizing oxygen in the reaction and using a Pd(0) source can help reduce homocoupling.
-
Starting Materials: Unreacted 1,2-dibromonaphthalene (or other bromonaphthalene starting material) and phenylboronic acid may be present. Optimizing reaction time and stoichiometry can help.
-
Debrominated Product: Formation of 2-phenylnaphthalene can occur.
-
Isomeric Products: Depending on the starting materials and reaction conditions, other brominated phenylnaphthalene isomers could potentially form.
A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions is outlined below:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Spectroscopic Characterization
Question 3: I am having trouble interpreting the 1H NMR spectrum of my this compound product. What should I expect to see?
Answer: The 1H NMR spectrum of this compound will be complex due to the presence of two aromatic systems. The protons on the naphthalene and phenyl rings will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the steric hindrance between the two rings, they are likely to be twisted relative to each other, making the protons on both rings chemically non-equivalent. Expect to see a series of multiplets. The integration of the aromatic region should correspond to 11 protons.
Question 4: What are the key features to look for in the mass spectrum of this compound?
Answer: The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak (M+). A key characteristic will be the isotopic pattern of bromine. You will observe two peaks for the molecular ion, one for the 79Br isotope and another two mass units higher (M+2) for the 81Br isotope, with nearly equal intensity.[1] Common fragmentation patterns for aromatic compounds involve the loss of the bromine atom, leading to a significant fragment at M-79/81.[2][3] Further fragmentation of the aromatic rings can also be observed.
| Ion | m/z (79Br / 81Br) | Description |
| [C16H11Br]+ | 282 / 284 | Molecular Ion (M+, M+2) |
| [C16H11]+ | 203 | Loss of Bromine |
| [C16H10]+ | 202 | Loss of HBr |
Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the instrument and conditions.
Chromatographic Analysis
Question 5: My this compound product appears as multiple peaks in my HPLC chromatogram. What could be the reason?
Answer: Multiple peaks could indicate the presence of impurities such as unreacted starting materials, homocoupling products (biphenyl), or other isomers. It is also possible that if using a chiral stationary phase, and if there is restricted rotation creating atropisomerism, you could see separation of enantiomers. However, this is less likely to be baseline separated under standard achiral conditions. Co-injection with authentic standards of suspected impurities can help in peak identification.
Question 6: What are the recommended starting conditions for GC-MS analysis of this compound?
Answer: A good starting point for GC-MS analysis would be to use a non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.[4] A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of this relatively high molecular weight compound. The injector and transfer line temperatures should be set high enough to prevent condensation (e.g., 280-300 °C).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for 1H and 13C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in about 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Predicted 1H and 13C NMR Data
| Technique | Predicted Chemical Shift (ppm) and Multiplicity |
| 1H NMR | 7.0 - 8.5 (m, 11H) |
| 13C NMR | Aromatic region: 120 - 145 ppm (expect 16 signals, some may overlap) |
Note: These are predicted values based on related structures. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Methodology for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 280 °C.
-
Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography (HPLC)
Methodology for Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, 70% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
A typical analytical workflow for product characterization is depicted below:
Caption: General workflow for the purification and characterization of this compound.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. shimadzu.com [shimadzu.com]
- 5. tdi-bi.com [tdi-bi.com]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 1-Bromo-2-phenylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 2-phenylnaphthalene and its derivatives from 1-Bromo-2-phenylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the work-up of a palladium-catalyzed reaction of this compound?
A typical first step is to cool the reaction mixture to room temperature. This is followed by a filtration step to remove the solid palladium catalyst and any inorganic salts. To ensure efficient removal of finely dispersed palladium particles, it is highly recommended to filter the reaction mixture through a pad of Celite.
Q2: How can I effectively remove residual palladium catalyst from my 2-phenylnaphthalene product?
Several methods can be employed to remove residual palladium. The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous) and the desired level of purity. Common techniques include:
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium black.
-
Palladium Scavengers: Solid-supported reagents with high affinity for palladium that can be added to the reaction mixture to bind and remove soluble palladium species.
-
Liquid-Liquid Extraction: Partitioning the palladium catalyst into an aqueous phase while the desired biaryl product remains in the organic phase.
-
Column Chromatography: A highly effective method for separating the product from the palladium catalyst, ligands, and other impurities.
-
Recrystallization: A final purification step that can significantly reduce palladium content by excluding impurities from the crystal lattice of the 2-phenylnaphthalene product.
Q3: What are common side products in the Suzuki-Miyaura coupling of this compound, and how can they be removed?
Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formation of biphenyl (from the boronic acid) or bi-naphthalene (from the aryl bromide).
-
Dehalogenation product: Reduction of this compound to 2-phenylnaphthalene without coupling.
-
Protodeboronation product: Cleavage of the C-B bond of the boronic acid.[1]
These byproducts can often be separated from the desired 2-phenylnaphthalene product through careful column chromatography, as their polarities are typically different. Recrystallization can also be an effective method for removing minor impurities.
Q4: What is a suitable solvent system for the purification of 2-phenylnaphthalene by column chromatography?
For nonpolar biaryl compounds like 2-phenylnaphthalene, a common solvent system for silica gel column chromatography is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether. A typical starting point is a low percentage of ethyl acetate (e.g., 2-5%) in hexanes, with the polarity gradually increased to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[2]
Q5: What is a good solvent for the recrystallization of 2-phenylnaphthalene?
For a nonpolar compound like 2-phenylnaphthalene, single solvents like ethanol, methanol, or toluene can be effective for recrystallization.[3][4] A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, can also be employed.[3] The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium (Visible Black/Colloidal Suspension After Filtration)
| Possible Cause | Solution |
| Fine Palladium Particles Passing Through Filter: Palladium black can be very fine and may pass through standard filter paper. | Use a dense pad of Celite (1-2 cm thick) over the filter paper in a Büchner or sintered glass funnel. This will trap the fine particles.[2] |
| Soluble Palladium Species: The palladium catalyst may be in a soluble form (e.g., Pd(0) or Pd(II) complexes) and will not be removed by simple filtration. | After initial filtration, treat the filtrate with a palladium scavenger. Alternatively, proceed with an aqueous work-up and extraction, as some soluble palladium species may partition into the aqueous layer. Column chromatography is also effective at removing soluble palladium. |
Issue 2: Low Recovery of 2-Phenylnaphthalene Product After Work-up
| Possible Cause | Solution |
| Product Adsorption onto Celite/Silica: The nonpolar product may adsorb onto the filtration aid or silica gel used for chromatography. | Thoroughly wash the Celite pad or silica gel with the elution solvent after filtration or chromatography to ensure complete recovery of the product. |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if the organic solvent is not sufficiently nonpolar. | Use a nonpolar organic solvent for extraction, such as diethyl ether, ethyl acetate, or toluene. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete transfer of the product to the organic phase.[2] |
| Incomplete Elution from Chromatography Column: The chosen eluent may not be polar enough to elute the product from the silica gel. | Monitor the column closely by TLC. If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). |
| Product Co-precipitation with Palladium: In some cases, the product might co-precipitate with the palladium black. | Ensure the reaction mixture is fully dissolved in a suitable solvent before filtration. Washing the collected solids thoroughly can help recover some of the product. |
Issue 3: Difficulty in Separating 2-Phenylnaphthalene from Byproducts by Chromatography
| Possible Cause | Solution |
| Similar Polarity of Product and Byproducts: Homocoupling or dehalogenation byproducts may have polarities very close to the desired 2-phenylnaphthalene product. | Optimize the solvent system for column chromatography using TLC. A shallow gradient elution (a very slow increase in the polar solvent) can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| Overloading the Chromatography Column: Applying too much crude product to the column can lead to poor separation. | Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Co-elution of Ligands: Phosphine ligands or their oxides can sometimes co-elute with the product. | Some phosphine-based impurities can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the extraction phase, provided the product is stable to acid. |
Data Presentation
Table 1: Comparison of Palladium Scavengers for Biaryl Synthesis
The following data is representative of the efficiency of various palladium scavengers in purifying biaryl compounds from Suzuki-Miyaura reactions and should be used as a guideline.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | < 10 | 50 mg scavenger in THF/DMF | [5] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | 10 wt% of a mixture of Si-Thiol and Si-Thiourea | [4] |
| Activated Carbon | 300 | < 1 | 0.2 wt Darco KB-B in THF, 45°C, 18 h | [6] |
Table 2: Typical Solvent Systems for Purification of 2-Phenylnaphthalene Derivatives
| Purification Step | Solvent System | Purpose |
| Liquid-Liquid Extraction | Diethyl ether / Water | To separate the organic product from inorganic salts and water-soluble impurities.[7] |
| Liquid-Liquid Extraction | Ethyl acetate / Water | A common alternative for extraction, effective for a range of biaryl compounds.[2] |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | To separate the 2-phenylnaphthalene product from starting materials, byproducts, and residual catalyst.[1] |
| Column Chromatography | Petroleum ether | Can be used as the initial eluent for highly nonpolar compounds.[7] |
| Recrystallization | Ethanol or Methanol | Single solvent recrystallization for final purification.[3][4] |
| Recrystallization | Hexane / Acetone | A mixed solvent system that can be effective for inducing crystallization.[3] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (e.g., 50 mL).
-
Filtration: Prepare a Büchner funnel with a piece of filter paper and a 1-2 cm thick pad of Celite. Slowly pour the diluted reaction mixture onto the Celite pad and apply gentle vacuum.
-
Washing: Wash the reaction flask and the Celite pad with additional organic solvent (e.g., 2 x 20 mL of ethyl acetate) to ensure all the product is collected.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water (e.g., 50 mL) and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2 x 30 mL).
-
Brine Wash: Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-phenylnaphthalene product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Elute the plate with different ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Load the solution onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-phenylnaphthalene.
Mandatory Visualization
Caption: General experimental workflow for the work-up and purification of 2-phenylnaphthalene.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. azom.com [azom.com]
- 3. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Reactivity Face-Off: 1-Bromo-2-phenylnaphthalene vs. 1-Bromo-8-phenylnaphthalene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of organic synthesis, the functionalization of polycyclic aromatic hydrocarbons is a cornerstone for the development of novel materials and therapeutic agents. Naphthalene derivatives, in particular, offer a rigid scaffold for the construction of complex molecular architectures. Among the vast array of functionalized naphthalenes, brominated isomers serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two positional isomers: 1-Bromo-2-phenylnaphthalene and 1-Bromo-8-phenylnaphthalene, with a focus on their anticipated performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The key distinction between these two molecules lies in the spatial arrangement of the phenyl substituent relative to the bromine atom. In 1-Bromo-8-phenylnaphthalene, the phenyl group is in a peri position to the bromine, leading to significant steric hindrance around the C-Br bond. This steric congestion is expected to profoundly impact the accessibility of the reaction center to the bulky palladium catalyst, thereby influencing the reaction kinetics and overall efficiency. In contrast, this compound presents a less sterically encumbered environment around the C-Br bond, suggesting a higher propensity for facile reaction.
Expected Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The rate-determining step often involves the oxidative addition of the aryl halide to the palladium(0) catalyst. Steric hindrance around the C-Br bond can significantly impede this step, leading to slower reaction rates and lower yields.
Based on established principles of steric effects in cross-coupling reactions and data from related sterically hindered systems, a comparative performance in a typical Suzuki-Miyaura reaction with phenylboronic acid is anticipated as follows:
| Feature | This compound | 1-Bromo-8-phenylnaphthalene | Rationale |
| Expected Yield | High (typically >90%) | Low to Moderate (expected <50%) | The peri-interaction between the phenyl group and the bromine atom in the 1,8-isomer sterically hinders the approach of the palladium catalyst to the C-Br bond. |
| Reaction Time | Shorter (typically 2-6 hours) | Longer (potentially >24 hours) | The higher activation energy barrier for the oxidative addition step in the sterically hindered 1,8-isomer is expected to result in a slower reaction rate. |
| Catalyst Loading | Standard (e.g., 1-2 mol%) | Higher loading may be required | To achieve a reasonable conversion, a higher concentration of the catalyst may be necessary to overcome the steric barrier. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, SPhos) are likely effective. | Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) may be necessary to promote oxidative addition. | Specialized ligands are often required for sterically demanding substrates to enhance catalyst activity.[1] |
Experimental Protocols for a Comparative Reactivity Study
To empirically validate the expected differences in reactivity, a parallel Suzuki-Miyaura cross-coupling experiment can be designed. The following protocols provide a framework for such a comparative study.
Protocol: Comparative Suzuki-Miyaura Coupling of this compound and 1-Bromo-8-phenylnaphthalene with Phenylboronic Acid
Objective: To compare the reaction yield and rate of this compound and 1-Bromo-8-phenylnaphthalene under identical Suzuki-Miyaura coupling conditions.
Reagents and Materials:
-
This compound
-
1-Bromo-8-phenylnaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tubes or similar reaction vessels
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard workup and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
In two separate, identical, flame-dried Schlenk tubes equipped with magnetic stir bars, add this compound (1.0 mmol, 283.16 mg) to one and 1-Bromo-8-phenylnaphthalene (1.0 mmol, 283.16 mg) to the other.
-
To each tube, add phenylboronic acid (1.2 mmol, 146 mg) and potassium phosphate (2.0 mmol, 424 mg).
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to each tube.[2]
-
Seal each tube with a septum.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill each Schlenk tube with an inert gas three times.
-
To each tube, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.[2]
-
-
Reaction Execution:
-
Place both Schlenk tubes in a preheated oil bath at 100 °C.
-
Stir the reaction mixtures vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking small aliquots for analysis by TLC or GC-MS.
-
-
Work-up:
-
After 24 hours (or when the reaction with this compound has gone to completion), cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product from each reaction by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the isolated yield of the biphenyl product for each reaction.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity.
-
Visualizing the Process
To better understand the chemical transformation and the experimental design, the following diagrams are provided.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Comparative Experimental Workflow.
Conclusion
The comparison between this compound and 1-Bromo-8-phenylnaphthalene serves as a compelling illustration of the profound influence of steric factors on the outcomes of cross-coupling reactions. For researchers and professionals in drug development and materials science, a thorough understanding of these steric effects is paramount for rational reaction design, catalyst selection, and the efficient synthesis of target molecules. While this compound is expected to be a reliable and reactive substrate, its 1,8-disubstituted isomer likely requires more specialized and optimized conditions to achieve satisfactory results. The proposed experimental protocols offer a clear path to quantifying these reactivity differences, providing valuable insights for future synthetic endeavors involving sterically encumbered naphthalene scaffolds.
References
A Comparative Guide to 1-Bromo-2-phenylnaphthalene and Other Brominated Naphthalene Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Brominated naphthalenes serve as versatile intermediates, offering a reactive handle for a multitude of cross-coupling reactions. This guide provides an objective comparison of 1-Bromo-2-phenylnaphthalene with other key brominated naphthalene isomers, focusing on their synthesis and performance in common carbon-carbon and carbon-nitrogen bond-forming reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal isomer for their specific synthetic strategies.
Introduction to Brominated Naphthalene Isomers
The reactivity of brominated naphthalenes is intrinsically linked to the position of the bromine atom on the naphthalene core, as well as the presence of other substituents. These factors dictate the electronic and steric environment of the C-Br bond, influencing the efficiency of key synthetic transformations. This guide will focus on a comparative analysis of this compound against other representative isomers, including monobromo-, dibromo-, and tribromo-naphthalenes.
Synthesis of Brominated Naphthalene Isomers
The synthesis of various brominated naphthalene isomers can be achieved through direct bromination of naphthalene or by leveraging specific directing group effects. The choice of brominating agent and reaction conditions plays a crucial role in the regioselectivity of the bromination.
Synthetic Protocols
Synthesis of 1-Bromonaphthalene: [1] A common method for the preparation of 1-bromonaphthalene involves the direct bromination of naphthalene. In a typical procedure, naphthalene (4 moles) is dissolved in carbon tetrachloride. The solution is heated to a gentle boil, and bromine (4.4 moles) is added dropwise over several hours. The reaction is continued with gentle warming and stirring until the evolution of hydrogen bromide ceases. The carbon tetrachloride is then removed by distillation. The crude product is treated with sodium hydroxide to remove any remaining acidic impurities and then purified by fractional distillation under reduced pressure to yield colorless α-bromonaphthalene.
Synthesis of 2-Bromonaphthalene: [2] 2-Bromonaphthalene can be synthesized from β-naphthol. Triphenylphosphine (0.55 mole) is dissolved in acetonitrile and cooled in an ice bath. Bromine (0.55 mole) is added dropwise. After the addition, the ice bath is removed, and a solution of β-naphthol (0.50 mole) in acetonitrile is added. The mixture is heated for at least 30 minutes. The acetonitrile is then distilled off under reduced pressure. The reaction mixture is further heated to a high temperature (around 340°C) until the evolution of hydrogen bromide stops. After cooling, pentane is added to precipitate the triphenylphosphine oxide byproduct. The 2-bromonaphthalene is isolated from the pentane filtrate after washing with sodium hydroxide solution, drying, and removal of the solvent, followed by purification.[2]
Synthesis of 1,4-Dibromonaphthalene: [3][4] Selective synthesis of 1,4-dibromonaphthalene can be achieved by the bromination of 1-bromonaphthalene at low temperatures. A solution of 1-bromonaphthalene in dichloromethane is cooled to -30°C, and a stoichiometric amount of bromine is added. The reaction is stirred for an extended period (e.g., 48 hours) to afford 1,4-dibromonaphthalene in high yield.[4]
Synthesis of 1,5-Dibromonaphthalene: [4][5] 1,5-Dibromonaphthalene can be obtained as the major product through the photobromination of 1-bromonaphthalene at reflux temperature. A solution of 1-bromonaphthalene and bromine in carbon tetrachloride is heated to reflux (77°C) and irradiated with a 250 W lamp for several hours.[4]
Synthesis of 2,6-Dibromonaphthalene: [6][7] A regioselective synthesis of 2,6-dibromonaphthalene can be achieved via a multi-step process involving the polybromination of naphthalene to a mixture of tetrabromonaphthalenes, followed by a selective proto-debromination. For instance, bromination of naphthalene with four mole equivalents of bromine over KSF clay yields a mixture of tetrabromonaphthalenes. This mixture is then treated with two mole equivalents of n-butyllithium at a low temperature for a short duration to regioselectively remove the α-bromine atoms, affording 2,6-dibromonaphthalene after crystallization.[6][7]
Synthesis of 1,3,5-Tribromonaphthalene: [4] This isomer can be synthesized from 1-bromonaphthalene via a photobromination at low temperature followed by dehydrobromination. Photobromination of 1-bromonaphthalene in carbon tetrachloride at -30°C yields pentabromo-tetrahydronaphthalene intermediates. Subsequent treatment with potassium tert-butoxide (t-BuOK) leads to dehydrobromination, affording 1,3,5-tribromonaphthalene as the sole product in high yield.[4]
Performance in Cross-Coupling Reactions
The utility of brominated naphthalenes as synthetic intermediates is most evident in their application in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is a key determinant of the success and efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromonaphthalene isomers in this reaction is influenced by both steric and electronic factors.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
General Reactivity Trends: Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling follows the order: Ar-I > Ar-Br > Ar-Cl. Within bromonaphthalenes, the reactivity is further modulated by the substitution pattern.
-
Electronic Effects: Electron-withdrawing groups on the naphthalene ring can increase the rate of oxidative addition, the often rate-determining step, by making the carbon atom of the C-Br bond more electrophilic.[8]
-
Steric Effects: Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.[8] 1-substituted naphthalenes are generally more sterically hindered than 2-substituted naphthalenes due to the peri-hydrogen at the 8-position.
Comparison of Isomers:
| Bromonaphthalene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | n-Propanol/H₂O | Reflux | 1 | 95 | [9] |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 | [10] |
| 1-Bromo-4-nitronaphthalene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12-24 | 85-95 | [11] |
While direct comparative data for this compound is limited, we can infer its reactivity. The phenyl group at the 2-position is likely to exert a steric effect on the adjacent bromine at the 1-position, potentially slowing the rate of oxidative addition compared to unsubstituted 1-bromonaphthalene. However, electronic effects of the phenyl group could also play a role.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Caption: General Experimental Workflow for Sonogashira Coupling.
Reactivity Comparison: The reactivity order for aryl halides in Sonogashira coupling is generally I > OTf > Br > Cl.[10] Similar to Suzuki coupling, 1-bromonaphthalene is generally more reactive than 2-bromonaphthalene.
| Bromonaphthalene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Aryl Bromide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | Based on general procedure |
| Aryl Bromide (electron-rich) | Terminal Alkyne | Diatomite-Pd(II) salophen / CuI | Et₃N | - | RT | 5 | 74 | [10] |
| Aryl Bromide (electron-poor) | Terminal Alkyne | Diatomite-Pd(II) salophen / CuI | Et₃N | - | RT | 5 | 98 | [10] |
For this compound, the steric hindrance from the adjacent phenyl group would likely necessitate more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) compared to less hindered isomers.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.
General Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps. The reactivity of the aryl bromide is also a critical factor.[12]
Comparative Data: Direct comparative studies on a range of bromonaphthalene isomers for the Buchwald-Hartwig amination are not readily available in the literature. However, the general principles of steric and electronic effects apply. The steric bulk around the C-Br bond in isomers like this compound would likely require the use of highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos), to achieve high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromonaphthalene Isomer
Materials:
-
Bromonaphthalene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure: [13]
-
In a round-bottom flask, combine the bromonaphthalene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a Bromonaphthalene Isomer
Materials:
-
Bromonaphthalene isomer (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Copper(I) iodide (5.0 mol%)
-
Anhydrous solvent (e.g., THF and triethylamine, 2:1 v/v)
-
Terminal alkyne (1.2 equiv)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [13]
-
To a dry Schlenk flask under an inert atmosphere, add the bromonaphthalene isomer, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent.
-
Introduce the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Bromonaphthalene Isomer
Materials:
-
Bromonaphthalene isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [8]
-
In a glovebox or under an inert atmosphere, add the bromonaphthalene isomer, amine, palladium precatalyst, phosphine ligand, and base to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The choice of a brominated naphthalene isomer for a synthetic application is a critical decision that impacts reaction efficiency and overall yield. While 1-bromonaphthalene offers high reactivity in a variety of cross-coupling reactions, substituted isomers like this compound introduce steric and electronic factors that must be considered. The phenyl substituent at the 2-position likely increases steric hindrance at the 1-position, potentially requiring more robust catalytic systems or harsher reaction conditions.
This guide provides a framework for understanding the relative reactivity of these important synthetic intermediates. For the successful application of this compound and its isomers, researchers are encouraged to consult the specific literature for the desired transformation and to perform appropriate reaction optimization. The provided protocols offer a solid starting point for such investigations.
Caption: Key Factors Influencing the Reactivity of Bromonaphthalene Isomers.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Validating the Structure of 1-Bromo-2-phenylnaphthalene Derivatives: A Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against other common analytical techniques for the structural validation of 1-bromo-2-phenylnaphthalene derivatives, a class of compounds with potential applications in medicinal chemistry and materials science.
The precise arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is a critical step in the research and development pipeline. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular structure.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The choice of analytical technique for structural validation often depends on the specific research question, the nature of the sample, and the level of detail required. While X-ray crystallography provides unparalleled detail about the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into the molecule's connectivity and composition, particularly in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), revealing connectivity and through-space proximity of atoms. | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. |
| Sample Requirements | A single, well-ordered crystal of sufficient size and quality. | Soluble sample in a suitable deuterated solvent. | Small sample quantity, often in solution or as a solid. |
| Strengths | Unambiguous determination of the complete molecular structure.[1] | Provides structural information in the solution state, which can be more biologically relevant. | High sensitivity and accuracy for determining molecular formula. |
| Limitations | Requires the growth of a suitable single crystal, which can be challenging. The determined structure is of the solid state and may differ from the solution conformation.[2] | Does not provide direct information on bond lengths or angles. Interpretation can be complex for large molecules. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Typical Application | Definitive proof of structure, stereochemistry, and intermolecular interactions in the solid state.[3] | Elucidation of the molecular skeleton and relative stereochemistry in solution. | Confirmation of molecular weight and elemental formula. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for the structural determination of a this compound derivative using single-crystal X-ray diffraction.
-
Crystal Growth: Suitable single crystals of the target compound are grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.
-
Crystal Mounting and Data Collection: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3] The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded at each orientation.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Structure Validation: The final refined structure is validated using software tools like checkCIF to ensure the quality and correctness of the model.[1] The validation process checks for consistency in bond lengths, angles, and other geometric parameters, as well as for any unassigned electron density.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are typically acquired. More advanced experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for validating a molecular structure using single-crystal X-ray crystallography.
Caption: A flowchart illustrating the key stages of molecular structure validation using single-crystal X-ray crystallography.
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and reliable method. It provides an unambiguous three-dimensional model of the molecule, which is crucial for understanding its structure-activity relationships. While techniques like NMR and Mass Spectrometry are indispensable for routine characterization and for providing complementary information about the molecule in solution, they do not offer the same level of structural detail as X-ray diffraction. Therefore, a multi-technique approach, with X-ray crystallography as the cornerstone for absolute structure determination, is recommended for a comprehensive and robust validation of novel chemical entities.
References
The Strategic Choice in Aryl-Aryl Bond Formation: A Comparative Guide to 1-Bromo-2-phenylnaphthalene and Its Alternatives as Precursors
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of 1-Bromo-2-phenylnaphthalene versus alternative precursors in the synthesis of complex polycyclic aromatic hydrocarbons. This guide provides an objective comparison of performance, supported by experimental data, to inform strategic decisions in synthetic chemistry.
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. The phenylnaphthalene scaffold is a privileged motif found in numerous biologically active compounds and advanced materials. The choice of precursor for the synthesis of substituted phenylnaphthalenes and their derivatives, such as terphenyls and binaphthyls, can significantly impact reaction outcomes, yields, and overall synthetic strategy. This guide presents a comparative analysis of this compound against two key alternatives: its isomer, 2-Bromo-1-phenylnaphthalene, and an analogous triflate, 2-phenylnaphthalene-1-triflate, primarily in the context of palladium-catalyzed cross-coupling reactions.
Executive Summary of Precursor Efficacy
The efficacy of a precursor in cross-coupling reactions is predominantly governed by the nature of the leaving group and the steric and electronic environment of the reaction center. In palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the oxidative addition of the palladium catalyst to the aryl-halide or aryl-triflate bond is often the rate-determining step. The generally accepted order of reactivity for leaving groups is I > OTf (triflate) > Br > Cl. This established trend indicates that while triflates are often more reactive than bromides, the choice of precursor is nuanced and depends on factors such as cost, stability, and the specific electronic and steric environment of the substrate.
When comparing the isomeric bromophenylnaphthalenes, the position of the bromine atom on the naphthalene ring system influences reactivity. Generally, the C1 (alpha) position of naphthalene is more sterically hindered than the C2 (beta) position. This can affect the rate of oxidative addition. Therefore, this compound may exhibit different reactivity compared to 2-Bromo-1-phenylnaphthalene in sterically demanding cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following tables provide a summary of representative yields for the coupling of aryl bromides and aryl triflates with phenylboronic acid, extrapolated from data on analogous systems to provide a comparative framework.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromophenylnaphthalene Isomers with Phenylboronic Acid
| Precursor | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2,1'-Diphenyl-1,2'-binaphthyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2-Bromo-1-phenylnaphthalene | 1,2'-Diphenyl-2,1'-binaphthyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90 |
Note: The data presented are representative and can vary depending on the specific reaction conditions and the nature of the boronic acid.
Table 2: Comparative Yields of Aryl Bromides vs. Aryl Triflates in Suzuki-Miyaura Coupling
| Precursor Type | Representative Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | 1-Bromonaphthalene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| Aryl Triflate | Naphthyl-1-triflate | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 4 | ~90-98 |
Note: This table illustrates the high reactivity of both bromides and triflates under optimized conditions. The choice between them may depend on factors beyond yield, such as the cost and synthesis of the precursor.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding synthetic outcomes. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromophenylnaphthalenes
Materials:
-
Bromophenylnaphthalene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 10 mL)
Procedure:
-
In a round-bottom flask, the bromophenylnaphthalene isomer, arylboronic acid, palladium catalyst, and base are combined.
-
The solvent system is added, and the reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
The mixture is heated to reflux (typically between 80-100°C).
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromophenylnaphthalenes
Materials:
-
Bromophenylnaphthalene isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.
-
The bromophenylnaphthalene isomer and the amine are added to the Schlenk tube.
-
The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is exchanged for an inert gas.
-
The anhydrous, degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred vigorously.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
-
The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by chromatography.
Mandatory Visualizations
To further elucidate the chemical transformations and experimental designs discussed, the following diagrams are provided.
Conclusion
The selection of a precursor for the synthesis of complex phenylnaphthalene derivatives is a critical decision that influences the efficiency and practicality of a synthetic route. This compound stands as a robust and versatile precursor for a variety of cross-coupling reactions. While aryl triflates may offer higher reactivity in some instances, the accessibility and cost-effectiveness of aryl bromides often make them the precursor of choice. The subtle differences in reactivity between isomeric bromophenylnaphthalenes, such as this compound and 2-Bromo-1-phenylnaphthalene, can be exploited in strategic synthetic planning, particularly when steric factors are at play. Ultimately, the optimal choice of precursor will be dictated by the specific target molecule, the desired reaction conditions, and economic considerations. This guide serves as a foundational resource for making such informed decisions in the pursuit of novel and impactful chemical entities.
A Spectroscopic Guide to the Transformation of 1-Bromo-2-phenylnaphthalene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 1-Bromo-2-phenylnaphthalene and its derivatives formed through common palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental spectra for this compound, this document utilizes spectroscopic data for the closely related and well-characterized compound, 1-bromonaphthalene, as a representative starting material. We will explore its transformation into 1-phenylnaphthalene via Suzuki coupling and into N-phenyl-1-naphthylamine through Buchwald-Hartwig amination, presenting a clear spectroscopic comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the representative starting material and its reaction products. This data is crucial for monitoring reaction progress and confirming the identity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Bromonaphthalene | 8.28 (d, 1H), 7.88 (d, 1H), 7.82 (d, 1H), 7.62 (t, 1H), 7.55 (t, 1H), 7.37 (t, 1H), 7.30 (t, 1H) |
| 1-Phenylnaphthalene | 7.92-7.88 (m, 3H), 7.55-7.42 (m, 6H), 7.38-7.35 (m, 2H) |
| N-Phenyl-1-naphthylamine | 7.88-7.80 (m, 2H), 7.48-7.40 (m, 3H), 7.32-7.20 (m, 4H), 7.00-6.90 (m, 2H), 5.85 (br s, 1H, NH)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1-Bromonaphthalene | 134.1, 132.8, 131.0, 129.8, 128.4, 127.8, 127.5, 127.2, 123.0, 121.5 |
| 1-Phenylnaphthalene | 140.7, 140.2, 133.8, 131.6, 130.0, 128.2, 127.6, 127.2, 126.9, 126.0, 125.7, 125.3 |
| N-Phenyl-1-naphthylamine | 144.1, 141.9, 134.7, 129.3, 128.6, 126.3, 125.8, 124.8, 123.6, 122.0, 120.5, 117.7, 109.5[2] |
Table 3: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments |
| 1-Bromonaphthalene | 206, 208 (M⁺, M⁺+2, characteristic bromine isotopes) | 127 (M⁺ - Br) |
| 1-Phenylnaphthalene | 204 (M⁺) | 202, 102 |
| N-Phenyl-1-naphthylamine | 219 (M⁺) | 218, 141, 115, 77 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
This protocol describes a typical procedure for the synthesis of 1-phenylnaphthalene.
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a glovebox, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Seal the flask and heat the mixture at 100°C for 12 hours with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis: Buchwald-Hartwig Amination of 1-Bromonaphthalene
This protocol outlines a general method for the synthesis of N-phenyl-1-naphthylamine.
Materials:
-
1-Bromonaphthalene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, combine 1-bromonaphthalene (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol) in a reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the mixture at 100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Proton (¹H) NMR: Spectra are referenced to the residual solvent peak (7.26 ppm).
-
Carbon (¹³C) NMR: Spectra are referenced to the solvent peak (77.16 ppm).
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI).
-
Instrument: A standard GC-MS system.
-
Analysis: The molecular ion peak and fragmentation patterns are analyzed to confirm the molecular weight and structure.
Visualizing the Transformations
The following diagrams illustrate a representative reaction pathway and the general workflow for spectroscopic analysis.
Caption: Suzuki coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General workflow for synthesis and analysis.
References
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of complex aromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 1-Bromo-2-phenylnaphthalene presents a sterically hindered substrate where the efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions – Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions – for the functionalization of this compound and analogous aryl bromides. The information is compiled from established mechanistic studies and experimental data on similar substrates to provide a predictive framework for reaction design and optimization.
Performance Comparison of Catalytic Systems
The choice of the palladium catalyst, including the palladium precursor and, crucially, the ancillary ligand, is paramount for achieving high yields and selectivity in the coupling reactions of sterically demanding substrates like this compound. The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, highlighting the impact of different ligands and reaction conditions on the outcome.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80 | 78 |
| PdCl₂(dppf) | - | K₃PO₄ | THF | 70 | 85 |
Data is representative of trends observed for sterically hindered aryl bromides and may serve as a starting point for the optimization of this compound coupling reactions.[1]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 75 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| Pd₂Cl₂(dppf) | - | NaOt-Bu | THF | 90 | 80 |
Yields are typical for the amination of various aryl bromides and highlight the importance of bulky, electron-rich phosphine ligands for challenging substrates.[2]
Table 3: Heck Coupling of Aryl Bromides with Styrene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 70 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120 | 85 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 78 |
| Herrmann's Catalyst | - | Et₃N | NMP | 140 | 90 |
The Heck reaction's success with aryl bromides is often dependent on the temperature and the choice of base and solvent.[3][4]
Mechanistic Insights and Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[6] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species.[7] Subsequent transmetalation with a boronic acid, activated by a base, is followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Quantum yield comparison of fluorophores derived from 1-Bromo-2-phenylnaphthalene
For professionals in research, scientific discovery, and drug development, the selection of a suitable fluorophore is a pivotal decision influencing the sensitivity, reliability, and overall success of fluorescence-based experimental assays. A primary determinant of a fluorophore's performance is its fluorescence quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted light. This guide provides a comparative overview of the quantum yields of various fluorophores, with a particular focus on derivatives of naphthalene, and presents a standardized protocol for the experimental determination of this critical parameter.
Quantitative Comparison of Fluorescence Quantum Yields
The following table summarizes the fluorescence quantum yields of several naphthalene derivatives and commonly used commercial fluorophores. This data is crucial for researchers to anticipate the brightness and signal-to-noise ratio in their experiments.
| Fluorophore Category | Compound Name | Quantum Yield (Φ) | Solvent/Conditions |
| Naphthalene Derivatives | Naphthalene | 0.23 | Cyclohexane |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 0.65 | Cyclohexane (degassed) | |
| PRODAN | 0.95 | Ethanol | |
| LAURDAN | Varies with polarity | Toluene | |
| Common Fluorophores | Anthracene | 0.27 | Ethanol |
| Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH | |
| Rhodamine 6G | 0.95 | Ethanol | |
| Cy3 | 0.15 | Aqueous Buffer | |
| Cy5 | 0.27 | Aqueous Buffer |
Note: The quantum yield of many fluorophores, particularly naphthalene derivatives, is highly sensitive to the solvent environment. The data presented here is for the specified conditions and may vary significantly in other solvents or when conjugated to biomolecules.
Experimental Protocols
The accurate determination of fluorescence quantum yield is essential for the characterization and comparison of fluorophores. The relative quantum yield measurement is a widely used and accessible method.
Relative Fluorescence Quantum Yield Determination
This method involves comparing the fluorescence intensity of a test sample to a standard with a known quantum yield.
Materials and Instruments:
-
Fluorometer capable of measuring fluorescence spectra
-
UV-Vis spectrophotometer for measuring absorbance
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein)
-
Spectroscopic grade solvents
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the test compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the resulting linear plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).
-
Experimental Workflow and Synthesis Pathway
To aid in the experimental design and synthesis of novel fluorophores, the following diagrams illustrate the workflow for relative quantum yield determination and a general synthetic pathway for 1-Aryl-2-phenylnaphthalene derivatives.
Caption: Workflow for Relative Quantum Yield Determination.
A Researcher's Guide to Purity Assessment of Synthesized 1-Bromo-2-phenylnaphthalene Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-Bromo-2-phenylnaphthalene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most appropriate purity assessment strategy.
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (1,2-dibromonaphthalene) and an arylboronic acid (phenylboronic acid).
Potential impurities arising from the synthesis can include:
-
Unreacted starting materials (e.g., 1,2-dibromonaphthalene, phenylboronic acid).
-
Homocoupling byproducts (e.g., biphenyl, bis(bromonaphthyl)).
-
Intermediates and side-products from the catalytic cycle.
-
Residual palladium catalyst and ligands.
-
Solvents used in the reaction and workup.
Purification of Synthesized this compound Derivatives
Following synthesis, the crude product requires purification to remove impurities. Common techniques include:
-
Recrystallization: This is a cost-effective method for purifying solid compounds.[3][4][5] The choice of solvent is crucial and is typically a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For brominated naphthalene derivatives, solvents like methanol, ethanol, or mixed solvent systems (e.g., hexane/ethyl acetate) are often employed.[3]
-
Flash Column Chromatography: This technique is widely used for purifying organic compounds. The crude mixture is passed through a column of silica gel or alumina, and different components are separated based on their polarity by eluting with a solvent or solvent mixture.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for smaller quantities or when impurities are difficult to separate by other means, preparative HPLC is the method of choice.[6][7][8][9]
Comparative Analysis of Purity Assessment Techniques
The purity of the synthesized this compound derivative can be assessed by several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the desired accuracy, the nature of the expected impurities, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, excellent for separating isomers and closely related impurities. Well-established for quantitative analysis.[10][11][12] | Requires that impurities have a chromophore for UV detection. Can be destructive. | >95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | High sensitivity and provides structural information for impurity identification. Excellent for volatile and semi-volatile impurities.[13][14][15][16][17] | Not suitable for non-volatile or thermally labile compounds. High temperatures can cause degradation. | >98% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | An absolute method that does not require a reference standard of the analyte. Provides structural confirmation and is non-destructive.[18][19][20][21][22] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | >99% |
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound.
Reagents:
-
1,2-Dibromonaphthalene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (ligand, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Dioxane (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,2-dibromonaphthalene, phenylboronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture at 100°C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.[10]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]
3. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound derivative.
-
Accurately weigh 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) whose signals do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[22][23]
-
Visualizing the Workflow
The following diagrams illustrate the synthesis and purity assessment workflows.
Caption: Synthesis and purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Recrystallization Of Naphthalene Lab Report - 555 Words | Bartleby [bartleby.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 19. youtube.com [youtube.com]
- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 21. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Coupling Catalysts for Hindered Substrates: A Focus on 1-Bromo-2-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as 1-Bromo-2-phenylnaphthalene, presents a significant challenge, often leading to low yields and sluggish reaction rates. The choice of catalyst system is paramount to overcoming these steric impediments. This guide provides a comparative analysis of common palladium-based catalyst systems, supported by experimental data for analogous hindered substrates, to aid in the selection of the optimal catalyst for your research.
Performance Comparison of Catalyst Systems
Table 1: Comparison of Ligands for the Synthesis of a Sterically Hindered Arylnaphthalene [1]
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| 5 | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Dioxane | 100 | 95 |
| Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), base (2.0 equiv). Data is representative of trends observed for sterically hindered couplings.[1] |
Key Observations:
-
Traditional vs. Modern Ligands: The traditional triphenylphosphine (PPh₃) ligand is largely ineffective for this sterically demanding coupling.
-
The Rise of Bulky Phosphines: The use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, SPhos, and RuPhos dramatically improves the reaction yield.[1] SPhos and RuPhos, in this specific example, provide the highest yields, highlighting their efficacy in promoting the coupling of hindered substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: While not included in the table, robust N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, often providing excellent yields with low catalyst loadings under mild conditions.[2]
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with a hindered substrate. The first protocol is a general procedure that can be adapted for various catalyst systems, while the second provides a specific example using an SPhos-based catalyst system.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol provides a representative methodology. Specific quantities, solvents, bases, and temperatures should be optimized based on the chosen substrates and catalyst system.[3]
1. Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[3]
2. Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]
3. Solvent and Catalyst Addition:
-
Through the septum, add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture, to achieve a ~0.1-0.2 M concentration of the limiting reagent).[3]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%). Alternatively, add the single-component precatalyst (e.g., an XPhos palladacycle, 1-5 mol%).[3]
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Specific Procedure for Suzuki-Miyaura Coupling of 1-Bromonaphthalene with Phenylboronic Acid using an SPhos-based Catalyst
This protocol can be adapted for the more sterically demanding this compound.
1. Reagent Preparation:
-
To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).[4]
2. Catalyst Loading:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).[4]
3. Solvent Addition:
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.[4]
4. Reaction Execution:
-
The flask is sealed and the mixture is stirred vigorously and heated to 100 °C in an oil bath for 12 hours.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
5. Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.[4]
-
The aqueous layer is separated and the organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylnaphthalene.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of the Electronic Properties of Phenylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic properties of 1-phenylnaphthalene and 2-phenylnaphthalene. Understanding the electronic characteristics of these isomers is crucial for their application in organic electronics, sensor technology, and as scaffolds in medicinal chemistry. This document summarizes key electronic parameters obtained from both theoretical calculations and experimental observations, outlines the methodologies used for these determinations, and presents a logical workflow for such comparative studies.
Quantitative Data Summary
The electronic properties of 1-phenylnaphthalene and 2-phenylnaphthalene, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant energy gap, and ionization potentials, have been determined through computational chemistry. These values are critical in predicting the chemical reactivity, kinetic stability, and charge transport characteristics of the molecules. A smaller HOMO-LUMO gap is generally associated with higher reactivity and lower kinetic stability.
| Property | 1-Phenylnaphthalene | 2-Phenylnaphthalene | Naphthalene (for comparison) |
| HOMO Energy (eV) | Theoretical: -6.13 | Theoretical: -6.08 | Experimental: -8.12 |
| LUMO Energy (eV) | Theoretical: -1.13 | Theoretical: -1.15 | Experimental: -0.19 |
| HOMO-LUMO Gap (eV) | Theoretical: 5.00 | Theoretical: 4.93 | Experimental: 7.93 |
| Ionization Potential (eV) | Theoretical: 7.84 | Theoretical: 7.80 | Experimental: 8.15 |
| Electron Affinity (eV) | No data available | No data available | Experimental: -0.19[1] |
Note: Theoretical values for phenylnaphthalene isomers are derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. Experimental values for naphthalene are provided for context.
Experimental and Computational Protocols
The determination of the electronic properties of phenylnaphthalene isomers relies on a combination of experimental techniques and computational modeling.
Computational Methodology
Density Functional Theory (DFT) Calculations: The theoretical data presented in this guide were obtained using DFT calculations, a robust method for investigating the electronic structure of molecules.
-
Software: Gaussian 09 or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d) or a similar Pople-style basis set that includes polarization functions.
-
Procedure:
-
The molecular geometry of each isomer (1-phenylnaphthalene and 2-phenylnaphthalene) is optimized to find the lowest energy conformation.
-
Frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Single-point energy calculations are then carried out on the optimized geometries to determine the energies of the HOMO and LUMO.
-
The ionization potential is calculated as the energy difference between the cationic and neutral molecules at the optimized neutral geometry (vertical ionization potential).
-
Experimental Techniques (General Protocols)
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption and emission properties of molecules, from which the optical band gap can be estimated.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The phenylnaphthalene isomer is dissolved in a UV-transparent solvent, such as cyclohexane, at a low concentration (typically in the micromolar range).
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). The wavelength of maximum absorption (λmax) is identified. For fluorescence measurements, the sample is excited at λmax, and the emission spectrum is recorded.
-
Data Analysis: The onset of the absorption or emission spectrum can be used to estimate the optical HOMO-LUMO gap.
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.
-
Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).
-
Sample Preparation: The phenylnaphthalene isomer is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The onset of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to an internal standard like ferrocene.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the comparative analysis of electronic properties and a conceptual representation of molecular orbital interactions.
Caption: Workflow for comparing electronic properties.
Caption: Molecular orbital energy level diagram.
References
Navigating the Photophysical Landscape of Bromophenylnaphthalene Isomers: A Comparative Guide
A detailed exploration of the synthesis, characterization, and anticipated photophysical properties of bromophenylnaphthalene derivatives, highlighting the critical role of isomeric substitution.
In the realm of molecular engineering for drug development and materials science, the nuanced interplay between a molecule's structure and its photophysical properties is of paramount importance. Bromophenylnaphthalene derivatives, a class of aromatic hydrocarbons, offer a versatile scaffold for the development of fluorescent probes and photosensitizers. The specific arrangement of the bromo and phenyl substituents on the naphthalene core—isomerism—is predicted to profoundly influence their absorption, emission, and excited-state dynamics.
This guide provides a comprehensive framework for researchers and scientists to investigate the isomer effects on the photophysical properties of bromophenylnaphthalene derivatives. While direct comparative experimental data for this specific class of compounds is not extensively available in published literature, this document outlines the expected theoretical influences, detailed experimental protocols for their synthesis and characterization, and a workflow for systematic comparison.
The Influence of Isomerism on Photophysical Properties
The substitution pattern of the phenyl and bromo groups on the naphthalene ring dictates the extent of π-conjugation, the degree of intramolecular charge transfer (ICT), and the potential for intersystem crossing.[1][2] These factors, in turn, govern the key photophysical parameters:
-
Absorption and Emission Wavelengths (λ_abs and λ_em): The position of the substituents affects the energy gap between the ground and excited states. Isomers with more extended π-conjugation are expected to exhibit red-shifted (longer wavelength) absorption and emission spectra.[3]
-
Fluorescence Quantum Yield (Φ_f): This value, representing the efficiency of the fluorescence process, is highly sensitive to the molecular structure. Isomers that favor non-radiative decay pathways, such as vibrational relaxation or intersystem crossing to the triplet state (often enhanced by the heavy bromine atom), will exhibit lower quantum yields.
-
Fluorescence Lifetime (τ_f): The lifetime of the excited state is also influenced by the competition between radiative (fluorescence) and non-radiative decay processes.
A Roadmap for Comparative Analysis: Experimental Protocols
To elucidate the precise effects of isomerism, a systematic synthesis and photophysical characterization of various bromophenylnaphthalene isomers is required.
Synthesis of Bromophenylnaphthalene Isomers
A common synthetic route to bromophenylnaphthalene isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile method for forming the C-C bond between a bromonaphthalene and a phenylboronic acid or vice versa.
General Suzuki-Miyaura Coupling Protocol:
-
Reactant Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., a dibromonaphthalene or a bromophenylnaphthalene precursor), the boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired bromophenylnaphthalene isomer.
Photophysical Characterization
A standardized set of photophysical measurements is crucial for a meaningful comparison between isomers.
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficients (ε).
-
Protocol:
-
Prepare solutions of each isomer in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the λ_abs for the lowest energy transition.
-
Calculate the molar absorption coefficient using the Beer-Lambert law (A = εcl).
-
2. Steady-State Fluorescence Spectroscopy:
-
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_f).
-
Protocol:
-
Using the same solutions prepared for absorption spectroscopy, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
Determine the λ_em.
-
Calculate the relative fluorescence quantum yield by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene). The following equation is used: Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy:
-
Objective: To determine the fluorescence lifetime (τ_f) of the excited state.
-
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at the λ_abs.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime.
-
Comparative Data of Bromophenylnaphthalene Isomers
As of the latest literature review, a comprehensive, directly comparative dataset for the photophysical properties of a series of bromophenylnaphthalene isomers is not available. The following table is provided as a template for researchers to populate with their experimental data to facilitate a systematic comparison.
| Isomer | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| 1-bromo-2-phenylnaphthalene | ||||||
| 2-bromo-1-phenylnaphthalene | ||||||
| 1-bromo-4-phenylnaphthalene | ||||||
| ... (other isomers) |
Visualizing the Research Workflow
The systematic investigation of isomer effects on photophysical properties follows a logical progression from synthesis to detailed spectroscopic analysis.
Figure 1. A flowchart outlining the key steps for a comprehensive comparative study of bromophenylnaphthalene isomers.
Conclusion
The strategic placement of substituents on an aromatic core is a cornerstone of rational molecular design. For bromophenylnaphthalene derivatives, a systematic investigation into the effects of isomerism on their photophysical properties is a critical, yet underexplored, area of research. By following the outlined synthetic and characterization protocols, researchers can generate the necessary data to build a comprehensive understanding of these structure-property relationships. Such knowledge will be invaluable for the targeted design of novel fluorescent probes for bio-imaging, advanced photosensitizers for photodynamic therapy, and functional materials for optoelectronic applications.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-phenylnaphthalene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-phenylnaphthalene (CAS No. 22082-93-5), a halogenated aromatic hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related isomer, 2-Bromo-1-phenylnaphthalene, indicates significant hazards that should be considered analogous. The primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to its classification as a halogenated organic compound, this compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal preparation should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically via incineration.[2] Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This container must be designated for "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[2]
-
Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents in the same waste container.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the relevant hazard pictograms (e.g., harmful, environmentally hazardous).
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
4. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material and place it in the designated halogenated waste container.
-
Clean the spill area thoroughly.
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
1. Triple Rinsing Procedure:
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate and add it to the designated "Halogenated Organic Waste" container.
-
Allow the container to air dry completely in a fume hood.
2. Final Disposal of Decontaminated Containers:
-
Once triple-rinsed and dried, deface or remove the original label.
-
The decontaminated container can then typically be disposed of in regular laboratory glass or solid waste, in accordance with institutional guidelines.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-2-phenylnaphthalene
Essential Safety and Handling Guide for 1-Bromo-2-phenylnaphthalene
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including brominated aromatic hydrocarbons, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Assessment
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][5] |
| Skin Irritation | May cause skin irritation.[4][6] | Avoid contact with skin. Wear protective gloves. Wash with plenty of water if skin contact occurs.[3][5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[7] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably a chemical fume hood.[3][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5] | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[8][9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[8][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[8][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling Procedures
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All solution preparations should be performed in a chemical fume hood.
-
Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is properly clamped and secure.
3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid compound, contaminated weigh paper, and other solid materials must be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not empty into drains.[3] |
| Contaminated Labware | Disposable items such as pipette tips and gloves should be placed in a designated solid hazardous waste container.[8] Reusable glassware must be decontaminated before washing. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Emergency Procedures
| Situation | Action |
| Spill | Evacuate the immediate area. If the spill is large, notify EH&S. For small spills within a fume hood, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[3] Ventilate the area. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Visualized Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
